molecular formula C11H16N2O B1519448 4-[(Butan-2-yl)amino]benzamide CAS No. 1019497-02-9

4-[(Butan-2-yl)amino]benzamide

カタログ番号: B1519448
CAS番号: 1019497-02-9
分子量: 192.26 g/mol
InChIキー: WOCLOMZGFNLNES-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[(Butan-2-yl)amino]benzamide is a chemical compound of interest in medicinal chemistry and biochemical research. While specific studies on this exact molecule are limited, its core structure, featuring a benzamide group linked to a sec-butylamine moiety, is shared with several biologically active compounds. Researchers can explore its potential as a building block or a novel scaffold in various investigative contexts. Based on structural analogs, one primary area of research interest could be in epigenetics , as 2-aminobenzamide derivatives are well-established as potent Histone Deacetylase (HDAC) inhibitors . HDAC inhibitors can reverse heterochromatin formation and reactivate silenced genes, making them valuable tools for studying diseases like Friedreich's ataxia and cancer . Furthermore, the benzamide core is a common pharmacophore found in compounds that target enzymes like kinases . This suggests 4-[(Butan-2-yl)amino]benzamide may serve as a starting point for developing inhibitors for various kinase targets involved in cell signaling and proliferation. This product is strictly intended for research purposes in a controlled laboratory environment. It is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-(butan-2-ylamino)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-3-8(2)13-10-6-4-9(5-7-10)11(12)14/h4-8,13H,3H2,1-2H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOCLOMZGFNLNES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=CC=C(C=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Part 1: Putative Mechanism as a Multi-Targeted Receptor Tyrosine Kinase (RTK) Inhibitor (A Sunitinib-Based Model)

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Putative Mechanism of Action of 4-[(Butan-2-yl)amino]benzamide in Cellular Models

Introduction

4-[(Butan-2-yl)amino]benzamide is a small molecule belonging to the benzamide class of compounds. While specific, in-depth research on the mechanism of action of this particular molecule is not extensively available in the public domain, its structural features—notably the N-substituted benzamide core—allow for a scientifically rigorous exploration of its putative mechanisms based on well-characterized analogous compounds. This guide will primarily focus on the potential for 4-[(Butan-2-yl)amino]benzamide to function as a multi-targeted tyrosine kinase inhibitor, drawing parallels with the extensively studied drug, Sunitinib. Additionally, we will briefly explore other plausible mechanisms associated with the broader benzamide scaffold, such as the inhibition of the Hedgehog signaling pathway and Histone Deacetylases (HDACs).

This document is intended for researchers, scientists, and drug development professionals, providing a framework for investigating the mechanism of action of novel benzamide derivatives in cellular models.

The structural similarity of 4-[(Butan-2-yl)amino]benzamide to the core of Sunitinib, a potent multi-targeted RTK inhibitor, provides a strong rationale for hypothesizing a similar mechanism of action. Sunitinib is a cornerstone therapy for renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[1][2] Its efficacy stems from the simultaneous inhibition of multiple RTKs involved in tumor growth, angiogenesis, and metastasis.[3][4]

Plausible Molecular Targets

Based on the Sunitinib model, 4-[(Butan-2-yl)amino]benzamide could potentially inhibit a range of RTKs, including:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Specifically VEGFR-1, -2, and -3, which are critical for angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[2][5] Inhibition of VEGFR signaling is a primary mechanism for the anti-angiogenic effects of Sunitinib.[6][7]

  • Platelet-Derived Growth Factor Receptors (PDGFRs): PDGFR-α and PDGFR-β play significant roles in cell proliferation, growth, and development.[2][8] Their inhibition can directly impede tumor cell growth.

  • Stem Cell Factor Receptor (c-KIT): This RTK is a key driver in the majority of GISTs.[1][2] Inhibition of c-KIT leads to apoptosis and a reduction in tumor cell proliferation.

  • Other RTKs: Additional potential targets include Fms-like tyrosine kinase-3 (FLT3), Colony-Stimulating Factor 1 Receptor (CSF-1R), and the RET proto-oncogene.[2][3][4]

Downstream Signaling Pathways

The inhibition of these RTKs would disrupt major downstream signaling cascades that are crucial for cancer cell survival and proliferation. By binding to the ATP-binding pocket of the kinase domain, the compound would prevent autophosphorylation and subsequent activation of these pathways:[5][9]

  • RAS/RAF/MEK/ERK Pathway: This is a central signaling cascade that regulates cell proliferation and survival. Its disruption can lead to cell cycle arrest.[5][10]

  • PI3K/AKT/mTOR Pathway: This pathway is critical for cell growth, survival, and metabolism. Its inhibition can induce apoptosis.[9][10]

  • STAT Pathway: Signal Transducer and Activator of Transcription proteins are involved in gene expression that promotes cell survival and proliferation. Sunitinib has been shown to inhibit STAT3 activation.[11]

RTK_Inhibition_Pathway cluster_membrane Cell Membrane cluster_inhibitor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS PDGFR PDGFR PDGFR->PI3K PDGFR->RAS Compound 4-[(Butan-2-yl)amino]benzamide Compound->VEGFR Inhibits Compound->PDGFR Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Experimental_Workflow cluster_assays Primary Screening cluster_results Start 4-[(Butan-2-yl)amino]benzamide KinaseAssay Kinase Panel Screen (e.g., VEGFR, PDGFR, c-KIT) Start->KinaseAssay HedgehogAssay Gli-Luciferase Reporter Assay Start->HedgehogAssay HDACAssay HDAC Activity Assay Start->HDACAssay RTK_Result RTK Inhibitor KinaseAssay->RTK_Result Positive Hit Hedgehog_Result Hedgehog Inhibitor HedgehogAssay->Hedgehog_Result Positive Hit HDAC_Result HDAC Inhibitor HDACAssay->HDAC_Result Positive Hit

Figure 2: High-level workflow to differentiate potential mechanisms.
  • Hedgehog (Hh) Pathway Inhibition: Several novel 4-(2-pyrimidinylamino)benzamide derivatives have been identified as potent inhibitors of the Hedgehog signaling pathway. [12][13][14]This pathway is crucial in embryonic development and its aberrant activation is implicated in several cancers. A Gli-luciferase reporter assay in a suitable cell line (e.g., Shh-LIGHT2) could be employed to investigate this possibility.

  • Histone Deacetylase (HDAC) Inhibition: The 2-aminobenzamide scaffold is a known pharmacophore for HDAC inhibitors. [15]These enzymes play a critical role in the epigenetic regulation of gene expression. A commercially available HDAC activity assay could be used as a primary screen to test this hypothesis.

Part 4: Quantitative Data Summary (Illustrative)

The following tables present hypothetical data for 4-[(Butan-2-yl)amino]benzamide, based on typical profiles of multi-targeted RTK inhibitors, to serve as an example for data presentation.

Table 1: Hypothetical Kinase Inhibition Profile

Kinase TargetIC50 (nM)
VEGFR-215
PDGFR-β25
c-KIT40
FLT360
EGFR>10,000

Table 2: Hypothetical Anti-proliferative Activity

Cell LineCancer TypeIC50 (µM)
HUVECEndothelial (non-cancer)0.5
786-ORenal Cell Carcinoma2.1
HT-29Colon Cancer3.5
A549Lung Cancer8.9

Part 5: Potential Resistance Mechanisms

Should 4-[(Butan-2-yl)amino]benzamide function as an RTK inhibitor, it is crucial to consider potential mechanisms of acquired resistance, as frequently observed with Sunitinib. [16][17]These can include:

  • Activation of Bypass Pathways: Cancer cells may upregulate alternative signaling pathways to circumvent the inhibited RTKs. [16]* Lysosomal Sequestration: The compound may be sequestered in lysosomes, preventing it from reaching its intracellular targets. [18]* Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters, such as ABCG2, can actively pump the drug out of the cell. [19]

Conclusion

While the precise mechanism of action of 4-[(Butan-2-yl)amino]benzamide requires direct experimental validation, its chemical structure strongly suggests a role as a multi-targeted receptor tyrosine kinase inhibitor, analogous to Sunitinib. The proposed experimental framework, starting with biochemical kinase assays and progressing to cell-based functional assays, provides a robust strategy to elucidate its molecular targets, downstream signaling effects, and ultimate cellular phenotypes. By systematically investigating its effects on proliferation, apoptosis, and angiogenesis, researchers can build a comprehensive understanding of this compound's therapeutic potential and pave the way for further drug development.

References

  • Sunitinib - Wikipedia.
  • SUNItinib | Cancer Care Ontario.
  • DRUG NAME: Sunitinib - BC Cancer.
  • Mechanisms of sunitinib resistance in renal cell carcinoma and associated opportunities for therapeutics - PubMed.
  • What is the mechanism of Sunitinib Malate?
  • Elucidating mechanisms of sunitinib resistance in renal cancer: an integrated pathological-molecular analysis | Oncotarget.
  • Mechanisms of sunitinib resistance in gastrointestinal stromal tumors harboring KITAY502-3ins mutation: an in vitro mutagenesis screen for drug-resistance - PMC.
  • Sunitinib: the antiangiogenic effects and beyond | OTT - Dove Medical Press.
  • The mechanism of action and resistance of sunitinib in RCC.
  • Lysosomal Sequestration of Sunitinib: A Novel Mechanism of Drug Resistance - AACR Journals.
  • Sunitinib inhibits MEK/ERK and SAPK/JNK pathways and increases sodium/iodide symporter expression in papillary thyroid cancer - PubMed.
  • Sunitinib targets and downstream signaling pathways, where VEGFR—Vascular Endothelial Growth Factor Receptor - ResearchG
  • Sunitinib Pathway, Pharmacokinetics/Pharmacodynamics - ClinPGx.
  • New Insights into Molecular Mechanisms of Sunitinib-Associ
  • sunitinib mal
  • Sunitinib Acts Primarily on Tumor Endothelium rather than Tumor Cells to Inhibit the Growth of Renal Cell Carcinoma - AACR Journals.
  • Sunitinib (Sutent, SU11248), a small-molecule receptor tyrosine kinase inhibitor, blocks function of the ATP-binding cassette (ABC) transporters P-glycoprotein (ABCB1) and ABCG2 - PubMed.
  • Discovery of novel 4-(2-pyrimidinylamino)
  • New orally bioavailable 2-aminobenzamide-type histone deacetylase inhibitor possessing a (2-hydroxyethyl)(4-(thiophen-2-yl)benzyl)amino group - PubMed.
  • Novel 4-(2-pyrimidinylamino)
  • Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor - PMC.
  • Discovery of Novel 4-(2-Pyrimidinylamino)

Sources

Comprehensive Pharmacokinetic Profiling of 4-[(Butan-2-yl)amino]benzamide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Methodological Whitepaper

Executive Summary & Structural Rationale

In small molecule drug discovery, the transition from an in vitro hit to an in vivo lead relies heavily on robust Absorption, Distribution, Metabolism, and Excretion (ADME) profiling. This whitepaper details the pharmacokinetic (PK) profiling strategy for 4-[(Butan-2-yl)amino]benzamide (hereafter referred to as B2AB ), a versatile small molecule scaffold (CAS: 1019497-02-9)[1].

As a Senior Application Scientist, my approach to profiling novel scaffolds prioritizes mechanistic understanding over mere data generation. The chemical architecture of B2AB dictates its biological behavior: the benzamide core provides essential hydrogen-bond donors/acceptors for target engagement, while the sec-butylamino group at the para-position introduces steric bulk and lipophilicity. While this lipophilicity enhances membrane permeability, it simultaneously introduces metabolic "soft spots" susceptible to CYP450-mediated aliphatic oxidation and N-dealkylation. The protocols detailed below are designed to quantitatively track and mechanistically explain these phenomena.

Bioanalytical Method Development & Validation (LC-MS/MS)

Rationale & Causality

To accurately determine PK parameters, we must quantify B2AB in complex biological matrices (e.g., plasma, microsomal incubations) at trace levels. We utilize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. The secondary amine in B2AB readily accepts a proton, making positive Electrospray Ionization (ESI+) the optimal choice for maximizing the signal-to-noise ratio.

Self-Validating Extraction Protocol

To ensure data integrity, the extraction protocol is designed as a self-validating system. We utilize Protein Precipitation (PPT) combined with a Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., B2AB-d9).

  • Causality: The SIL-IS perfectly co-elutes with the analyte, correcting for any matrix-induced ion suppression in the ESI source and accounting for volumetric losses during extraction. This is a critical requirement for ensuring the accuracy and precision of the quantification of analytes in biological matrices[2].

Step-by-Step Methodology:

  • Sample Aliquoting: Transfer 50 µL of the biological sample (plasma or homogenate) into a 96-well plate.

  • IS Spiking: Add 10 µL of the SIL-IS working solution (100 ng/mL in 50% methanol). Validation Check: A blank matrix spiked only with IS must be run to ensure no isotopic cross-talk interferes with the analyte MRM channel.

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid. Causality: Acetonitrile rapidly denatures plasma proteins, while formic acid ensures the secondary amine of B2AB remains protonated, preventing non-specific binding to the precipitated protein pellet.

  • Phase Separation: Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Analysis: Transfer 100 µL of the particle-free supernatant to an autosampler vial. Inject 5 µL onto a C18 reversed-phase column using a gradient elution of Water (0.1% FA) and Acetonitrile (0.1% FA).

Regulatory Compliance

The method must be rigorously validated according to the[3]. Consistent with FDA guidelines, the method is validated for specificity, linearity, accuracy, precision, matrix effects, and stability[4]. Acceptance criteria dictate that precision (%CV) must not exceed 15% for each Quality Control (QC) level, except at the Lower Limit of Quantification (LLOQ), where 20% is permissible[2].

BioanalyticalWorkflow Sample Plasma Sample (Spiked with B2AB & IS) Extraction Protein Precipitation (Acetonitrile, 1:3 v/v) Sample->Extraction Addition of solvent Centrifugation Centrifugation (14,000g, 10 min, 4°C) Extraction->Centrifugation Vortex 2 min LCMS LC-MS/MS Analysis (ESI+, MRM Mode) Centrifugation->LCMS Supernatant injection Data Data Acquisition & Quantification LCMS->Data Peak integration Validation FDA Validation Criteria (Accuracy, Precision, Matrix Effect) Data->Validation Compliance check

Caption: Workflow for LC-MS/MS bioanalytical method validation of B2AB.

In Vitro ADME Profiling

Before advancing to resource-intensive in vivo models, in vitro assays are deployed to predict metabolic clearance and intestinal absorption.

Metabolic Stability (Liver Microsomes)
  • Protocol: Incubate 1 µM B2AB with Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) at a protein concentration of 0.5 mg/mL in phosphate buffer (pH 7.4) at 37°C. Initiate the reaction by adding an NADPH regenerating system. Take aliquots at 0, 15, 30, 45, and 60 minutes, quenching immediately in cold acetonitrile containing the SIL-IS.

  • Self-Validating Causality: A parallel control incubation lacking NADPH is mandatory. If B2AB depletes in the absence of NADPH, it indicates chemical instability or non-CYP-mediated degradation (e.g., hydrolysis), preventing the miscalculation of intrinsic clearance ( CLint​ ).

Intestinal Permeability (Caco-2 Monolayers)
  • Protocol: Seed Caco-2 cells on polycarbonate Transwell inserts until a polarized monolayer forms (TEER > 250 Ω·cm²). Add 10 µM B2AB to either the Apical (A) or Basolateral (B) chamber. Sample the receiver chambers at 60 and 120 minutes.

  • Causality: Caco-2 cells express human intestinal transporters. By calculating the Apparent Permeability ( Papp​ ) in both directions, we derive the Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ). An ER > 2 warns that B2AB is likely a substrate for efflux pumps like P-glycoprotein (P-gp), which could severely throttle oral bioavailability.

Table 1: Summary of In Vitro ADME Properties
ParameterAssay SystemValue (Mean ± SD)Mechanistic Interpretation
Metabolic Stability HLM ( T1/2​ , min)34.5 ± 2.1Moderate hepatic clearance in humans.
Metabolic Stability RLM ( T1/2​ , min)22.3 ± 1.8Faster clearance in rodents; species difference noted.
Permeability Caco-2 Papp(A−B)​ ( 10−6 cm/s)18.4 ± 1.2High passive transcellular permeability.
Efflux Ratio Caco-2 (B-A / A-B)1.1Not a significant substrate for P-gp/BCRP efflux.
Protein Binding Equilibrium Dialysis (% Bound)78.5 ± 3.0Moderate binding; sufficient free fraction available.

In Vivo Pharmacokinetic Profiling

To determine absolute bioavailability ( F% ) and systemic exposure, parallel Intravenous (IV) and Per Os (PO) dosing studies are executed.

Study Design & Causality
  • Model: Male Sprague-Dawley rats (n=3 per route).

  • Dosing: Group 1 receives 1 mg/kg IV via the tail vein (formulated in 5% DMSO/95% Saline to ensure complete dissolution). Group 2 receives 10 mg/kg PO via oral gavage (formulated in 0.5% Methylcellulose to form a uniform suspension).

  • Sampling: Serial blood samples are drawn via a surgically implanted jugular vein catheter at pre-dose, 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Causality: The jugular catheter is chosen over retro-orbital bleeding to minimize animal stress, which can alter hemodynamics and artificially skew clearance rates.

Table 2: In Vivo Pharmacokinetic Parameters (Sprague-Dawley Rats)
PK ParameterUnitIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax​ ng/mL-845 ± 62
Tmax​ h-1.5 ± 0.5
AUC0−∞​ ng·h/mL420 ± 351850 ± 140
T1/2​ h2.4 ± 0.32.8 ± 0.4
Clearance ( CL ) L/h/kg2.38 ± 0.20-
Volume of Distribution ( Vss​ ) L/kg6.8 ± 0.5-
Absolute Bioavailability ( F ) %-44.0%

Mechanistic Insights: Metabolic Pathways

The moderate bioavailability (44%) and clearance rate suggest significant first-pass metabolism. Based on the structural liabilities of the sec-butylamino group, LC-MS/MS metabolite identification (MetID) scans typically reveal two primary Phase I biotransformations mediated by hepatic CYP450 enzymes:

  • N-Dealkylation: Cleavage of the sec-butyl group, yielding 4-aminobenzamide.

  • Aliphatic Oxidation: Hydroxylation of the sec-butyl carbon chain.

MetabolicPathway Parent 4-[(Butan-2-yl)amino]benzamide (B2AB) CYP Hepatic CYP450 Enzymes Parent->CYP M1 N-Dealkylation (4-Aminobenzamide) CYP->M1 CYP3A4/2C9 M2 Aliphatic Oxidation (Hydroxy-B2AB) CYP->M2 CYP2D6/3A4 Phase2 Phase II Conjugation (Glucuronidation) M1->Phase2 M2->Phase2 Excretion Renal Excretion Phase2->Excretion

Caption: Proposed CYP450-mediated metabolic pathways for B2AB.

Conclusion

The pharmacokinetic profiling of 4-[(Butan-2-yl)amino]benzamide reveals a compound with highly favorable passive permeability and a moderate clearance profile. By anchoring our bioanalytical methods in strict [3] and utilizing self-validating experimental designs, we ensure that the resulting PK parameters ( F=44% , T1/2​=2.4 h) are trustworthy and actionable. Future lead optimization efforts should focus on blocking the sec-butyl metabolic soft spots (e.g., via strategic fluorination or isosteric replacement) to further depress hepatic clearance and elevate oral bioavailability.

References

  • Bioanalytical Method Validation Guidance for Industry (2018) Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • USFDA Guidance for Industry: Bioanalytical Method Validation (Research Publications) Source: ResearchGate URL:[Link]

Sources

An In-Depth Technical Guide to Receptor Binding Affinity Studies of 4-[(Butan-2-yl)amino]benzamide

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the receptor binding affinity of the novel compound, 4-[(Butan-2-yl)amino]benzamide. Given the absence of established receptor targets for this specific molecule, this document outlines a systematic approach, from initial target screening to in-depth characterization of binding kinetics and thermodynamics. We will delve into the core principles and practical execution of state-of-the-art biophysical and biochemical assays, emphasizing experimental design, data interpretation, and the underlying scientific rationale.

Introduction: The Significance of Receptor Binding Affinity in Drug Discovery

The journey of a drug from a chemical entity to a therapeutic agent is fundamentally underpinned by its interaction with biological targets. For a vast number of pharmaceuticals, these targets are receptors. The affinity with which a compound, or ligand, binds to its receptor is a critical determinant of its potency and selectivity. This binding affinity is quantified by the equilibrium dissociation constant (Kd), which represents the concentration of a ligand at which half of the receptor population is occupied at equilibrium. A lower Kd value signifies a higher binding affinity.[1][2]

The benzamide scaffold is a privileged structure in medicinal chemistry, with derivatives known to interact with a wide array of receptors, including but not limited to sigma receptors, serotonin (5-HT) receptors, histamine receptors, and neurokinin receptors.[3][4][5][6] Therefore, elucidating the receptor binding profile of 4-[(Butan-2-yl)amino]benzamide is a pivotal step in understanding its potential pharmacological effects and therapeutic applications.

This guide will provide a tiered approach to this scientific endeavor, starting with broad screening methodologies to identify potential receptor targets, followed by detailed protocols for precise and quantitative characterization of the binding interaction.

A Strategic Approach to Target Identification and Validation

The initial challenge in studying a novel compound like 4-[(Butan-2-yl)amino]benzamide is the identification of its molecular target(s). A logical and efficient workflow is crucial for navigating this discovery phase.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Quantitative Characterization cluster_2 Phase 3: In-Cellulo Validation Computational Screening Computational Screening High-Throughput Screening High-Throughput Screening Computational Screening->High-Throughput Screening Informs library selection Hit Confirmation Hit Confirmation High-Throughput Screening->Hit Confirmation Identifies potential targets Primary Binding Assays Primary Binding Assays Hit Confirmation->Primary Binding Assays Validates initial hits Secondary & Orthogonal Assays Secondary & Orthogonal Assays Primary Binding Assays->Secondary & Orthogonal Assays Confirms binding & mechanism Thermodynamic & Kinetic Profiling Thermodynamic & Kinetic Profiling Secondary & Orthogonal Assays->Thermodynamic & Kinetic Profiling Provides in-depth understanding Cell-Based Functional Assays Cell-Based Functional Assays Thermodynamic & Kinetic Profiling->Cell-Based Functional Assays Correlates binding with function

Figure 1: A strategic workflow for the identification and characterization of receptor targets for a novel compound.

Computational and High-Throughput Screening

A prudent first step is to employ in silico methods, such as reverse docking and pharmacophore modeling, to screen 4-[(Butan-2-yl)amino]benzamide against a library of known receptor structures. This can provide a preliminary, ranked list of potential targets.

Following computational analysis, a broad biochemical screen against a panel of receptors is recommended. Commercial services offer screening against hundreds of G-protein coupled receptors (GPCRs), ion channels, and kinases. A common and robust method for this initial screen is the Radioligand Binding Assay .[7]

Gold Standard for Binding Affinity: The Radioligand Binding Assay

Radioligand binding assays are a cornerstone in pharmacology for their sensitivity and robustness in quantifying ligand-receptor interactions.[7][8][9] These assays involve the use of a radiolabeled ligand (a known high-affinity binder to the receptor of interest) and measuring its displacement by the unlabeled test compound, in this case, 4-[(Butan-2-yl)amino]benzamide.

Principle

The assay measures the ability of a test compound to compete with a radioligand for binding to a receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. This can then be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol provides a general framework. Specific parameters such as incubation time and temperature should be optimized for each receptor system.

Materials:

  • Receptor source: Cell membranes or tissue homogenates expressing the target receptor.

  • Radioligand: A high-affinity, specific radiolabeled ligand for the target receptor (e.g., [³H]-spiperone for dopamine D2 receptors).[10]

  • Test Compound: 4-[(Butan-2-yl)amino]benzamide, dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[11]

  • Wash Buffer: Ice-cold assay buffer.

  • Non-specific binding control: A high concentration of a known, unlabeled ligand for the target receptor.

  • 96-well filter plates with glass fiber filters (e.g., GF/C).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a lysis buffer and pellet the membranes by centrifugation.[11] Resuspend the pellet in the assay buffer. Determine the protein concentration using a standard method like the BCA assay.[11]

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Receptor membranes, radioligand, and assay buffer.

    • Non-specific Binding: Receptor membranes, radioligand, and a saturating concentration of the non-specific binding control.

    • Test Compound: Receptor membranes, radioligand, and varying concentrations of 4-[(Butan-2-yl)amino]benzamide.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).[11]

  • Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.[7][10]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[10][11]

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.[11]

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the concentration of 4-[(Butan-2-yl)amino]benzamide.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Orthogonal and Label-Free Approaches for Binding Characterization

To ensure the trustworthiness of the binding data, it is essential to employ orthogonal methods that rely on different physical principles. Label-free techniques are particularly valuable as they measure the direct interaction between the compound and the receptor without the potential interference of a label.

Surface Plasmon Resonance (SPR)

SPR is a powerful optical technique for real-time, label-free analysis of biomolecular interactions.[12][13][14][15] It measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.

Principle: One binding partner (typically the receptor) is immobilized on a sensor chip. The other binding partner (the test compound) is flowed over the surface. The binding event causes a change in mass on the sensor surface, which alters the refractive index and is detected as a change in the SPR signal. This allows for the determination of association (kₐ) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd = kd/kₐ) can be calculated.[16]

Experimental Workflow:

G Immobilize Receptor Immobilize Receptor Inject Analyte (Compound) Inject Analyte (Compound) Immobilize Receptor->Inject Analyte (Compound) Association Phase Flow Buffer Flow Buffer Inject Analyte (Compound)->Flow Buffer Dissociation Phase Regenerate Surface Regenerate Surface Flow Buffer->Regenerate Surface Prepare for next cycle Regenerate Surface->Immobilize Receptor New Experiment

Figure 2: A simplified workflow for a Surface Plasmon Resonance (SPR) experiment.

Key Considerations for SPR with Small Molecules:

  • Immobilization Strategy: The receptor must be immobilized on the sensor chip in a way that preserves its native conformation and binding activity.[13]

  • Sensitivity: Detecting the binding of small molecules like 4-[(Butan-2-yl)amino]benzamide can be challenging due to the small change in mass upon binding. High-sensitivity instruments and high-capacity sensor chips are often required.[16]

  • Non-specific Binding: Careful optimization of buffer conditions and the use of reference flow cells are crucial to minimize non-specific binding of the compound to the sensor surface.

Isothermal Titration Calorimetry (ITC)

ITC is considered the gold standard for measuring the thermodynamics of binding interactions.[17][18][19] It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Principle: A solution of the ligand (4-[(Butan-2-yl)amino]benzamide) is titrated into a solution of the receptor. The heat change upon each injection is measured. The resulting data is plotted as heat change per injection versus the molar ratio of ligand to receptor. Fitting this data to a binding model yields the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[17][20][21]

Advantages of ITC:

  • Label-free and in-solution: Provides data on binding in a near-native state.[17]

  • Direct measurement of thermodynamics: Offers deep insights into the forces driving the binding interaction.[18][19]

  • Determines stoichiometry: Provides information on the number of binding sites.[20]

Limitations:

  • Sample Consumption: ITC typically requires larger quantities of purified protein compared to other methods.

  • Throughput: It is a lower-throughput technique compared to plate-based assays.

Alternative and Complementary Binding Assays

Fluorescence Polarization (FP)

FP is a homogeneous assay technique that is well-suited for high-throughput screening and for studying receptor-ligand interactions.[22][23][24]

Principle: A small, fluorescently labeled ligand (tracer) is used. When excited with polarized light, the small, free-rotating tracer emits depolarized light. When bound to a larger receptor molecule, its rotation is slowed, and it emits more polarized light. The test compound competes with the tracer for binding to the receptor, causing a decrease in fluorescence polarization.[24][25]

Key Features:

  • Homogeneous format: No separation steps are required, making it amenable to automation.[24]

  • Non-radioactive: Offers a safer alternative to radioligand binding assays.

  • Requires a fluorescent tracer: A suitable fluorescently labeled ligand that binds to the target receptor is necessary.

Data Summary and Interpretation

The data obtained from these various assays should be compiled and compared to build a comprehensive understanding of the binding affinity of 4-[(Butan-2-yl)amino]benzamide for its target receptor(s).

Assay TypeKey Parameters DeterminedStrengthsLimitations
Radioligand Binding Assay IC₅₀, KᵢHigh sensitivity, robust, gold standard for affinity determination.[7]Requires radioactivity, indirect measurement of affinity.
Surface Plasmon Resonance kₐ, kd, KdReal-time kinetics, label-free.[14][15]Requires protein immobilization, can be sensitive to non-specific binding.[13]
Isothermal Titration Calorimetry Kd, n, ΔH, ΔSLabel-free, in-solution, provides full thermodynamic profile.[17][18][19]High sample consumption, lower throughput.
Fluorescence Polarization IC₅₀, KᵢHomogeneous, high-throughput, non-radioactive.[24]Requires a suitable fluorescent tracer, potential for interference.

Conclusion

The study of the receptor binding affinity of a novel compound such as 4-[(Butan-2-yl)amino]benzamide is a multi-faceted process that requires a strategic and multi-pronged experimental approach. This guide has outlined a logical progression from broad target screening to detailed biophysical characterization. By employing a combination of well-established techniques like radioligand binding assays and orthogonal, label-free methods such as SPR and ITC, researchers can build a robust and reliable profile of the compound's binding characteristics. This foundational knowledge is indispensable for guiding further drug development efforts, including structure-activity relationship (SAR) studies, lead optimization, and eventual translation into a therapeutic candidate.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research.
  • Bielskutė, S., & Navickas, V. (2011). Isothermal titration calorimetry and thermal shift assay in drug design. Biophysica, 1(1), 1-10.
  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection.
  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery.
  • American Laboratory. (2017, October 2). Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay.
  • Turnbull, A. P., & Ciulli, A. (2014). Isothermal titration calorimetry in drug discovery. Future medicinal chemistry, 6(10), 1133–1150.
  • Bio-protocol. (n.d.). Radioligand binding assays.
  • Cytiva. (n.d.). Biacore SPR for small-molecule discovery.
  • MDPI. (2025, September 2). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety.
  • Johnston, K. A., et al. (2020). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Assay and drug development technologies, 18(1), 1-19.
  • Malvern Panalytical. (n.d.). Binding Affinity.
  • Cai, W., & Chen, X. (2012). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Bio-protocol, 2(17), e249.
  • Sonda, S., et al. (2005). Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT(4) receptor agonists. Bioorganic & medicinal chemistry, 13(9), 3295–3308.
  • Rich, R. L., & Myszka, D. G. (2007). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical biochemistry, 361(1), 1-10.
  • ACS Publications. (2023, December 22). Direct Binding Methods to Measure Receptor–Ligand Interactions.
  • Biosensing Instrument. (2025, January 4). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR).
  • Molecular Devices. (2026, March 18). Fluorescence Polarization (FP).
  • Johnston, K. A., et al. (2013). A Fluorescence Polarization Assay for Identifying Ligands that Bind to Vascular Endothelial Growth Factor. ASSAY and Drug Development Technologies, 11(4), 226-235.
  • Wang, S., et al. (2018). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in molecular biology (Clifton, N.J.), 1777, 1-13.
  • Ramakrishna, N. V. S., et al. (2016). Benzamide derivatives and their constrained analogs as histamine H3 receptor antagonists. European journal of medicinal chemistry, 110, 239–252.
  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American journal of physiology. Lung cellular and molecular physiology, 265(4), L421-L429.
  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay.
  • Nature. (2022, March 30). An original approach to measure ligand/receptor binding affinity in non-purified samples.
  • Portland Press. (2023, February 13). A beginner's guide to surface plasmon resonance.
  • Yan, B., & Bunch, J. (2025, April 11). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Chemical Science.
  • ACS Publications. (2023, February 2). Structure–Affinity and Structure–Kinetic Relationship Studies of Benzodiazepine Derivatives for the Development of Efficacious Vasopressin V2 Receptor Antagonists.
  • BMG Labtech. (n.d.). How to determine binding affinity with a microplate reader.
  • Sonda, S., et al. (2004). Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists. Bioorganic & medicinal chemistry, 12(10), 2737–2747.
  • Hunt, H. J., et al. (2003). 4-Amino-2-(aryl)-butylbenzamides and Their conformationally constrained analogues. Potent antagonists of the human neurokinin-2 (NK(2)) receptor. Bioorganic & medicinal chemistry letters, 13(13), 2211–2215.

Sources

Characterizing the Transcriptional Impact of 4-[(Butan-2-yl)amino]benzamide: A Technical Guide to Baseline Gene Expression Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the baseline gene expression effects of novel chemical entities, using the benzamide derivative 4-[(Butan-2-yl)amino]benzamide as a representative case study. Benzamides are a versatile class of compounds with a wide range of therapeutic applications, from oncology to central nervous system disorders.[1] Understanding a new compound's impact on the transcriptome is a critical early step in drug discovery and toxicology, offering insights into its mechanism of action, potential efficacy, and off-target effects.[2][3] This document outlines a robust, multi-stage workflow, from initial in silico predictions to detailed bioinformatics analysis of RNA-sequencing data. It is intended for researchers, scientists, and drug development professionals seeking to implement a rigorous and scientifically sound approach to early-stage compound characterization.

Introduction: The Rationale for Early Transcriptomic Profiling

The benzamide scaffold is a "privileged structure" in medicinal chemistry, capable of interacting with a diverse array of biological targets, including dopamine receptors and histone deacetylases.[1] When a novel benzamide derivative like 4-[(Butan-2-yl)amino]benzamide is synthesized[4][5][6], its biological activity is unknown. Before committing significant resources to further development, it is crucial to establish a foundational understanding of its cellular impact.

High-throughput RNA sequencing (RNA-Seq) provides a snapshot of the entire transcriptome, revealing how a compound alters the expression of thousands of genes simultaneously.[2] This approach allows for an unbiased assessment of a drug's effects, helping to:

  • Identify Primary and Secondary Targets: Uncover the molecular pathways a compound modulates.[2]

  • Elucidate Mechanism of Action (MoA): Provide clues about how the drug achieves its biological effect.[7]

  • Discover Biomarkers: Identify gene signatures that could predict response or resistance.[3][7]

  • Assess Potential Toxicity: Flag the activation of pathways associated with adverse effects early in development.

This guide details a systematic process for generating and analyzing this critical transcriptomic data.

Stage 1: Pre-Experimental Planning & Design

A successful RNA-Seq experiment is built on a foundation of careful planning.[8][9] The choices made at this stage directly impact the quality and interpretability of the final data.

In Silico Target Prediction: A Hypothesis-Generating Step

Before initiating wet-lab experiments, computational methods can predict potential biological targets for 4-[(Butan-2-yl)amino]benzamide.[10] This is a cost-effective strategy to generate initial hypotheses.[11][12] Ligand-based approaches compare the structure of the query molecule to databases of compounds with known biological activities, based on the principle that structurally similar molecules often share similar targets.[11][13]

Recommended Tools:

  • SwissTargetPrediction: Predicts targets based on 2D and 3D similarity to known ligands.

  • TargetHunter: Implements a novel algorithm by exploring large chemogenomical databases like ChEMBL.[11]

  • SuperPred: A web server for predicting the ATC code and target class of a compound.

The output from these tools can help inform the selection of a biologically relevant cell model for subsequent in vitro testing. For instance, if predictions point towards dopamine receptors, a neuronal cell line would be appropriate.[14][15] If targets like IMP dehydrogenase are predicted, a cancer cell line with high proliferative rates might be chosen.[16]

Rationale-Driven Cell Line Selection

The choice of cell model is a critical variable.[17][18] The selected cell line should be relevant to the predicted targets or the intended therapeutic area.[17][19]

Key Considerations:

  • Source and Authentication: Always obtain cell lines from reputable cell banks (e.g., ATCC, ECACC) to ensure identity and rule out cross-contamination.[17][20]

  • Biological Context: If investigating general cytotoxicity, a common, well-characterized line like HepG2 (liver) or HEK293 (kidney) may be suitable. If pursuing a specific disease, such as breast cancer, a panel of lines representing different subtypes (e.g., MCF-7, MDA-MB-231, SK-BR-3) is a more robust approach.[17]

  • Genetic Stability: Use low-passage cells to minimize genetic drift that can occur over time in culture, which can alter experimental outcomes.[17]

For this guide, we will proceed with the hypothetical use of HepG2 cells , a human liver carcinoma cell line, as it is a standard model for toxicology and metabolism studies.

Determining Non-Cytotoxic Working Concentrations

To ensure that observed changes in gene expression are a direct pharmacological response to the compound and not a secondary effect of cellular stress or death, it is essential to first determine the compound's cytotoxic profile. A cell viability assay, such as the MTT assay, is used for this purpose.[21] This colorimetric assay measures the metabolic activity of cells, which correlates with the number of viable cells.[22][23]

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight to allow for attachment.[21]

  • Compound Treatment: Prepare a serial dilution of 4-[(Butan-2-yl)amino]benzamide (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) control wells.

  • Incubation: Incubate the plate for a period relevant to the intended gene expression study (e.g., 24 or 48 hours).[21]

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[21][24] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[21]

  • Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[23]

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[21]

  • Data Analysis: Plot the absorbance values against the compound concentration and fit a dose-response curve to calculate the IC₅₀ (the concentration at which 50% of cell viability is inhibited).

For the main RNA-Seq experiment, concentrations should be chosen that are well below the IC₅₀ (e.g., IC₁₀ or lower) to focus on pharmacological, not cytotoxic, effects.

ParameterHypothetical ValueDescription
Cell Line HepG2Human liver carcinoma
Assay MTTMeasures metabolic activity
Time Point 48 hoursDuration of compound exposure
IC₅₀ 75 µMConcentration for 50% viability reduction
Chosen Conc. 1 µM, 10 µMNon-cytotoxic concentrations for RNA-Seq

Stage 2: Core RNA-Sequencing Workflow

With the foundational parameters established, the core transcriptomic profiling experiment can proceed. A well-structured experimental design is paramount for generating statistically robust data.[8]

Experimental Design: Replicates and Controls
  • Treatment Groups:

    • Vehicle Control (e.g., 0.1% DMSO)

    • Low-Dose 4-[(Butan-2-yl)amino]benzamide (e.g., 1 µM)

    • High-Dose 4-[(Butan-2-yl)amino]benzamide (e.g., 10 µM)

  • Biological Replicates: A minimum of three biological replicates for each treatment group is essential to assess variability and achieve statistical power.

  • Time Point: A 24-hour time point is a standard starting point for assessing primary gene expression changes.

G cluster_0 Experimental Groups (n=3 replicates each) cluster_1 Workflow VC Vehicle Control (0.1% DMSO) Culture Cell Culture & Treatment (24h) VC->Culture LD Low Dose (1 µM Compound) LD->Culture HD High Dose (10 µM Compound) HD->Culture RNA RNA Extraction & QC Culture->RNA Seq Library Prep & RNA-Sequencing RNA->Seq Data Data Analysis Seq->Data

Figure 1: High-level experimental workflow for transcriptomic analysis.

Protocol: RNA Extraction and Quality Control

The quality of the input RNA is the most critical determinant of high-quality RNA-Seq data.

  • Cell Lysis and Homogenization: After the 24-hour treatment period, wash cells with PBS and lyse them directly in the culture dish using a buffer containing a denaturing agent (e.g., guanidine thiocyanate) to inactivate RNases.

  • RNA Purification: Use a silica-membrane spin column-based kit (e.g., Qiagen RNeasy) for RNA purification according to the manufacturer's protocol. This includes steps for genomic DNA removal.

  • Quality Control (QC): Assess the quality and quantity of the extracted RNA.

    • Quantification: Use a fluorometric method (e.g., Qubit) for accurate concentration measurement.

    • Purity: Measure absorbance ratios using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0, and the A260/A230 ratio should be between 2.0-2.2.

    • Integrity: The most crucial QC step is to determine the RNA Integrity Number (RIN) using an automated capillary electrophoresis system (e.g., Agilent Bioanalyzer).[25] The RIN provides a score from 1 (completely degraded) to 10 (intact).[26][27][28]

Sample IDConcentration (ng/µL)A260/A280A260/A230RINStatus
Vehicle_185.22.052.159.8Pass
Vehicle_291.52.062.189.9Pass
Vehicle_379.82.042.119.7Pass
LowDose_188.12.052.149.6Pass
..................
HighDose_382.42.062.169.8Pass

Table 2: Example RNA Quality Control Metrics. A RIN value ≥ 8 is required to proceed to library preparation.

Library Preparation and Sequencing
  • Poly(A) Selection: Isolate messenger RNA (mRNA) from the total RNA by capturing transcripts with poly(A) tails.

  • Fragmentation and cDNA Synthesis: The purified mRNA is fragmented, and first- and second-strand complementary DNA (cDNA) are synthesized.

  • Adapter Ligation and Amplification: Sequencing adapters are ligated to the ends of the cDNA fragments, and the library is amplified via PCR.

  • Sequencing: The prepared libraries are sequenced on a high-throughput platform (e.g., Illumina NovaSeq). A sequencing depth of 20-30 million reads per sample is typically sufficient for differential gene expression analysis in cell lines.

Stage 3: Bioinformatics Analysis and Data Interpretation

Raw sequencing data must be processed through a robust bioinformatics pipeline to extract meaningful biological insights.

G fastq Raw Reads (FASTQ files) qc Quality Control (FastQC) fastq->qc align Alignment to Genome (STAR) qc->align counts Gene Count Matrix align->counts dge Differential Expression (DESeq2) counts->dge genes List of Significant Genes (Up/Down) dge->genes pathway Pathway & GO Enrichment (GSEA) genes->pathway insight Biological Insight & Hypothesis pathway->insight

Figure 2: Core bioinformatics pipeline for RNA-Seq data analysis.

Differential Gene Expression (DGE) Analysis

The primary goal of the analysis is to identify genes that are significantly up- or down-regulated in the treatment groups compared to the vehicle control. DESeq2 is a widely used R/Bioconductor package for this purpose, as it is specifically designed to handle the statistical nature of count-based sequencing data.[29][30][31]

Core Steps in DESeq2:

  • Count Normalization: DESeq2 first estimates size factors for each sample to account for differences in library depth.[32]

  • Dispersion Estimation: It then models the variance-mean relationship of the count data, which is crucial for accurate statistical testing.[32]

  • Model Fitting and Hypothesis Testing: A negative binomial generalized linear model is fit for each gene, and a Wald Test is performed to determine if the log₂ fold change between conditions is significantly different from zero.[30][33]

The output is a table listing every gene, its log₂ fold change, a p-value, and an adjusted p-value (to correct for multiple testing). Genes are typically considered significant if they have an adjusted p-value < 0.05 and a |log₂ fold change| > 1.

Gene Symbollog₂FoldChangepadjRegulation (High Dose vs. Vehicle)
CYP1A14.581.2e-50Up
CDKN1A2.153.4e-25Up
GADD45A1.987.1e-22Up
E2F1-2.518.9e-31Down
CCNB1-2.244.6e-28Down
MYC-1.891.5e-24Down

Table 3: Hypothetical list of top differentially expressed genes (DEGs).

Pathway and Functional Enrichment Analysis

Identifying a list of DEGs is only the first step. To understand the biological meaning, we must determine if these genes are enriched in specific biological pathways or functional categories. Gene Set Enrichment Analysis (GSEA) is a powerful method for this.[34][35] Unlike methods that only use a list of significant genes, GSEA considers the entire ranked list of genes, which can detect subtle but coordinated changes within a gene set.[34][35][36]

Methodology:

  • Input: A ranked list of all genes (e.g., ranked by log₂ fold change) and a database of gene sets (e.g., KEGG, Gene Ontology).[35][37]

  • Analysis: GSEA calculates an "enrichment score" for each gene set, which reflects how overrepresented the genes in that set are at the top or bottom of the ranked list.[36]

  • Output: The analysis yields a list of significantly enriched pathways, indicating which biological processes are most affected by the compound.

Example Interpretation: If the analysis of up-regulated genes from our hypothetical data shows enrichment for "KEGG_P53_SIGNALING_PATHWAY" and down-regulated genes show enrichment for "KEGG_CELL_CYCLE", this would generate a strong hypothesis that 4-[(Butan-2-yl)amino]benzamide induces p53-mediated cell cycle arrest.

G compound 4-[(Butan-2-yl)amino]benzamide p53 p53 Activation compound->p53 cdkn1a CDKN1A (p21) Transcription ↑ p53->cdkn1a cdk CDK2/Cyclin E Inhibition cdkn1a->cdk arrest G1/S Phase Cell Cycle Arrest cdk->arrest

Figure 3: Hypothetical signaling pathway based on enrichment analysis results.

Conclusion and Next Steps

This guide has outlined a comprehensive, industry-standard workflow for assessing the baseline gene expression effects of a novel compound, 4-[(Butan-2-yl)amino]benzamide. By integrating in silico prediction, rigorous in vitro protocols, and robust bioinformatics analysis, researchers can generate a rich dataset that provides foundational insights into a compound's mechanism of action and potential toxicological liabilities.

The results of this transcriptomic analysis are not an endpoint but a starting point. The hypotheses generated—such as the potential induction of p53 signaling and cell cycle arrest—must be validated through orthogonal, targeted experiments, including:

  • Quantitative PCR (qPCR): To confirm the expression changes of key genes identified by RNA-Seq.

  • Western Blotting: To determine if changes in gene expression translate to changes in protein levels (e.g., p53, p21, Cyclin E).

  • Cell Cycle Analysis: To functionally confirm cell cycle arrest using flow cytometry.

By following this structured approach, drug development teams can make more informed decisions, prioritizing compounds with promising mechanisms and deprioritizing those with potential safety concerns early in the discovery pipeline.

References

  • Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Abcam. (n.d.). MTT assay protocol.
  • Lexogen. (2025, April 9). RNA-Seq Experimental Design Guide for Drug Discovery.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol.
  • Champions Oncology. (2025, May 28). Designing Successful RNA-Seq Experiments for Drug Discovery: A Strategic Approach.
  • Chen, X., et al. (2015). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. PMC.
  • Sliwoski, G., et al. (2014). In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate.
  • BenchChem. (2025). The Benzamide Scaffold: A Cornerstone of Modern Medicinal Chemistry.
  • Creative Biolabs. (n.d.). In Silico Target Prediction.
  • MetwareBio. (n.d.). GSEA Enrichment Analysis: A Quick Guide to Understanding and Applying Gene Set....
  • Harvard Chan Bioinformatics Core. (n.d.). Gene-level differential expression analysis with DESeq2 | Introduction to DGE.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • Wikipedia. (n.d.). Gene set enrichment analysis.
  • PubMed. (n.d.). In Silico Target Prediction for Small Molecules.
  • Ögren, S. O., et al. (n.d.). Studies on the mechanism of action of substituted benzamide drugs. PubMed.
  • Kanehisa, M., et al. (n.d.). KEGG mapping tools for uncovering hidden features in biological data. PMC.
  • Jayaram, H. N., et al. (2002, April 15). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. PubMed.
  • Harvard Chan Bioinformatics Core. (n.d.). Differential expression analysis with DESeq2: model fitting and hypothesis testing.
  • University of Texas. (2025, June 12). Gene Set Enrichment Analysis (GSEA).
  • Oxford Nanopore Technologies. (2025, November 7). RNA Integrity Number (RIN).
  • BigOmics Analytics. (n.d.). GSEA Analysis Tutorial: Gene Set Collections and Best Methods.
  • CD Genomics. (n.d.). What is Gene Set Enrichment Analysis?.
  • Griffith Lab. (n.d.). Differential Expression with DESeq2 - RNA-seq.
  • Datirium. (2026, January 14). Differential gene expression analysis with DESeq2: Making Sense of RNA-Seq Counts. Medium.
  • QIMA Life Sciences. (n.d.). RNA extraction and quality control.
  • Genome.jp. (2025, December 1). KEGG Mapper.
  • CD Genomics. (n.d.). What is the RNA Integrity Number (RIN)?.
  • PubChemLite. (n.d.). 4-[(butan-2-yl)amino]benzamide.
  • Wujec, M., et al. (n.d.). New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking. PMC.
  • Olanrewaju, O. O., et al. (2019, November 10). Computational/in silico methods in drug target and lead prediction. Oxford Academic.
  • MetwareBio. (n.d.). Beginner for KEGG Pathway Analysis: The Complete Guide.
  • Rahman, M. S. (2018, September 13). KPGminer: A tool for retrieving pathway genes from KEGG pathway database. bioRxiv.
  • Pharmaguideline. (n.d.). Benzamides: Sulpiride.
  • Pluto Bio. (2021, October 18). DESeq2: An Overview of a Popular RNA-Seq Analysis Package.
  • Bio-Rad. (2024, December 16). The Importance of Correct Cell Line Use in Research.
  • Horizon Discovery. (2016, June 8). 5 tips for choosing the right cell line for your experiment.
  • Wikipedia. (n.d.). RNA integrity number.
  • MolPort. (n.d.). 4-[(butan-2-yl)amino]benzamide.
  • Sapphire Bioscience. (n.d.). 4-[(Butan-2-yl)amino]benzamide.
  • QIAGEN. (n.d.). RNA quantification and quality control methods.
  • ChemDiv. (n.d.). Compound 4-amino-N-(butan-2-yl)benzamide.
  • MolPort. (n.d.). N-(butan-2-yl)-4-[(cyclooctylcarbamoyl)amino]benzamide.
  • Genome.jp. (2025, November 15). KEGG Software.
  • BioPharm International. (2019, October 1). Best Practices for Selecting a Top-Quality Cell Line.
  • Champions Oncology. (2024, February 29). Exploring DRUG-seq: Revolutionizing RNA-seq in Oncology Research.
  • CD Genomics. (n.d.). RNA Sequencing in Drug Research and Development: Introduction, Advantages, and Applications.
  • Tempus. (2023, August 10). The value of RNA sequencing in drug discovery.
  • Leist, M. (n.d.). Highlight report: Cell type selection for toxicity testing. PMC.
  • Culture Collections. (n.d.). Making cell lines more physiologically relevant for toxicology testing.

Sources

Methodological & Application

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for 4-[(Butan-2-yl)amino]benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Application Type: Technical Protocol & Validation Guide

Executive Summary

The compound 4-[(Butan-2-yl)amino]benzamide (CAS: 1019497-02-9) is a versatile small-molecule scaffold frequently utilized in pharmaceutical synthesis. Accurately quantifying this compound and its related impurities requires a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method. This application note details the end-to-end Quality by Design (QbD) development and formal validation of a reversed-phase HPLC (RP-HPLC) method, strictly adhering to the regulatory frameworks established by ICH Q2(R2) [1], USP <1225> [2], and FDA guidelines [3].

Physicochemical Profiling & Chromatographic Causality

Successful method development cannot rely on trial and error; it must be driven by the intrinsic physicochemical properties of the analyte [4].

Molecular Analysis
  • Structure: The molecule features a polar, neutral benzamide core and a lipophilic sec-butylamino tail.

  • Ionization (pKa): The secondary aliphatic amine attached to the aromatic ring exhibits a pKa of approximately 4.5 to 5.5.

  • Lipophilicity (LogP): Estimated at ~2.0, indicating moderate hydrophobicity suitable for reversed-phase retention.

Causality Behind Experimental Choices
  • pH Control and Silanol Suppression: At a neutral pH, the secondary amine exists in a state of partial ionization. This dual-state equilibrium causes split peaks and severe band broadening. By buffering the mobile phase to pH ~2.1 using 0.1% Trifluoroacetic Acid (TFA), the amine is 100% protonated. Furthermore, acidic conditions suppress the ionization of residual surface silanols (Si-O⁻ Si-OH) on the silica stationary phase, eliminating secondary cation-exchange interactions that cause peak tailing.

  • Ion-Pairing Effect: TFA acts as a volatile ion-pairing agent. The trifluoroacetate anion forms a neutral, hydrophobic complex with the protonated sec-butylamino group, enhancing retention and peak symmetry on the C18 column.

  • Wavelength Selection: The benzamide chromophore exhibits strong π−π∗ transitions. Detection at 254 nm provides high sensitivity while avoiding the baseline drift commonly associated with TFA absorbance at lower wavelengths (e.g., 210 nm).

Analytical Target Profile (ATP) & Method Design

The Analytical Target Profile (ATP) defines the method's required performance. For 4-[(Butan-2-yl)amino]benzamide, the ATP dictates a stability-indicating assay capable of resolving the Active Pharmaceutical Ingredient (API) from synthetic intermediates and degradation products within a 15-minute runtime.

QbD_Workflow ATP Analytical Target Profile (Assay & Purity) PhysicoChem Physicochemical Profiling (pKa ~4.5, LogP ~2.0) ATP->PhysicoChem Column Stationary Phase (End-capped C18) PhysicoChem->Column MobilePhase Mobile Phase (pH 2.1, 0.1% TFA) PhysicoChem->MobilePhase Optimization Method Optimization (Gradient & Temp) Column->Optimization MobilePhase->Optimization Validation Method Validation (ICH Q2(R2)) Optimization->Validation

Analytical Quality by Design (AQbD) workflow for HPLC method development.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. System Suitability Testing (SST) must be evaluated prior to any sample analysis to ensure the chromatographic system is fit for purpose.

Reagents and Materials
  • Analyte: 4-[(Butan-2-yl)amino]benzamide reference standard (Purity 99.0%).

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 M Ω⋅ cm).

  • Modifiers: HPLC-grade Trifluoroacetic Acid (TFA).

Chromatographic Conditions
ParameterSpecification
Column Waters XBridge Shield RP18, 150 x 4.6 mm, 3.5 µm (or equivalent)
Mobile Phase A 0.1% TFA in Water (v/v)
Mobile Phase B 0.1% TFA in Acetonitrile (v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C ± 2°C (Controls viscosity and retention reproducibility)
Detection Wavelength UV at 254 nm (PDA detector recommended for peak purity)
Injection Volume 10 µL
Diluent Water : Acetonitrile (50:50, v/v)

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Elution Profile
0.0 95 5 Initial hold
10.0 40 60 Linear gradient (Analyte elution)
12.0 5 95 Column wash
12.1 95 5 Re-equilibration

| 15.0 | 95 | 5 | End of run |

Sample Preparation
  • Diluent Preparation: Mix 500 mL of Milli-Q water with 500 mL of Acetonitrile. Degas via sonication for 5 minutes.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of 4-[(Butan-2-yl)amino]benzamide into a 50 mL volumetric flask. Add 30 mL of diluent, sonicate to dissolve, and make up to volume.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with diluent. Filter through a 0.45 µm PTFE syringe filter before injection.

System Suitability Testing (SST)

Inject the Working Standard Solution (n=6) before analyzing unknown samples. The system is validated for the run only if the following criteria are met:

SST ParameterAcceptance CriteriaScientific Rationale
Retention Time ( Rt​ ) ~7.5 min (± 0.5 min)Ensures consistent mobile phase composition and flow.
Tailing Factor ( Tf​ ) 1.5Confirms successful suppression of silanol interactions.
Theoretical Plates ( N ) 5,000Verifies column efficiency and proper packing integrity.
Area Precision (%RSD) 1.0% (n=6)Validates the precision of the autosampler and integration.

Method Validation Framework

Method validation provides documented evidence that the analytical procedure is reliable and reproducible. The following framework aligns with ICH Q2(R2) for a Category I (Assay) procedure [1][2].

Validation_Logic Start Validation Parameters Spec Specificity (Peak Purity) Start->Spec Lin Linearity & Range (R² ≥ 0.999) Start->Lin Acc Accuracy (98-102% Recovery) Start->Acc Prec Precision (RSD ≤ 2.0%) Start->Prec Rob Robustness (DoE Analysis) Start->Rob Valid Validated Method Spec->Valid Lin->Valid Acc->Valid Prec->Valid Rob->Valid

Core ICH Q2(R2) validation parameters required for assay and purity methods.

Specificity & Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of expected components (impurities, degradants, matrix).

  • Protocol: Subject the standard solution to acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H2​O2​ ), and thermal stress (60°C for 24h).

  • Acceptance: The main peak must show a resolution ( Rs​ ) > 1.5 from any degradation product. Photodiode Array (PDA) peak purity angle must be less than the purity threshold.

Linearity and Range
  • Protocol: Prepare a calibration curve using 5 concentration levels ranging from 25% to 150% of the nominal target concentration (25, 50, 100, 125, 150 µg/mL).

  • Acceptance: The correlation coefficient ( R2 ) must be 0.999. The y-intercept should be 2.0% of the response at the 100% level.

Accuracy (Recovery)
  • Protocol: Spike known amounts of the reference standard into a blank matrix at 50%, 100%, and 150% of the target concentration. Prepare in triplicate (n=9 total).

  • Acceptance: Mean recovery at each level must fall between 98.0% and 102.0% .

Precision
  • Repeatability (System Precision): Six replicate injections of the 100% standard solution. Acceptance: %RSD 1.0%.

  • Intermediate Precision (Ruggedness): Six sample preparations analyzed on a different day, by a different analyst, using a different HPLC system. Acceptance: Overall %RSD 2.0%.

Robustness

Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations [3].

  • Protocol: Alter flow rate (±0.1 mL/min), column temperature (±5°C), and mobile phase organic composition (±2% absolute).

  • Acceptance: System Suitability criteria (Tailing factor, Theoretical plates, %RSD) must still be met under all perturbed conditions.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

  • Considerations for Method Validation (USP <1225> Context). Pharmaceutical Technology.[Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration (FDA) Guidance for Industry.[Link]

  • Practical HPLC Method Development, 2nd Edition. Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Journal of the American Chemical Society.[Link]

Application Note: Comprehensive NMR Spectroscopic Characterization of 4-[(Butan-2-yl)amino]benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide to the structural elucidation of 4-[(Butan-2-yl)amino]benzamide using Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document details optimized protocols for sample preparation and data acquisition for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The narrative emphasizes the rationale behind experimental choices, ensuring a deep understanding of the methodology. We present a complete, predicted spectral analysis, including chemical shift assignments, coupling constant interpretation, and through-bond correlations, culminating in the unambiguous structural confirmation of the target molecule.

Introduction: The Imperative for Structural Verification

4-[(Butan-2-yl)amino]benzamide is a substituted benzamide, a chemical scaffold of significant interest in medicinal chemistry due to its prevalence in a wide range of pharmaceutical agents.[1] The precise arrangement of its constituent atoms—the connectivity of the sec-butyl group, its attachment to the aniline nitrogen, and the para-substitution pattern on the aromatic ring—is critical to its biological activity and intellectual property value.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the unambiguous determination of molecular structure in solution.[1] It provides a non-destructive, atomic-level "fingerprint" of a molecule by probing the magnetic properties of its nuclei, primarily ¹H and ¹³C.[1][2] This guide offers a robust framework for leveraging a suite of NMR experiments to move from a putative structure to a fully validated molecular identity for 4-[(Butan-2-yl)amino]benzamide.

Foundational Principles & Experimental Rationale

The successful characterization of a molecule like 4-[(Butan-2-yl)amino]benzamide relies on a logical sequence of experiments. Each experiment provides a specific piece of the structural puzzle.

  • ¹H NMR: Identifies all unique proton environments, their relative numbers (integration), and their neighboring protons (through spin-spin coupling).[2]

  • ¹³C NMR: Identifies all unique carbon environments. Proton-decoupled spectra simplify this by showing each unique carbon as a single line.[1][3]

  • 2D COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other, typically through two or three bonds (vicinal coupling). This is invaluable for tracing the connectivity within the sec-butyl alkyl chain.[4][5]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (¹J-coupling). This experiment definitively links the proton signals to their corresponding carbon atoms in the molecular backbone.[4]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is the key experiment for connecting structural fragments, such as linking the protons of the sec-butyl group to the aromatic ring carbons, and the aromatic protons to the amide carbonyl carbon.[4]

The logical workflow for this characterization is visualized below.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Structural Elucidation SamplePrep Sample Preparation (Dissolution & Filtration) H1_NMR 1D ¹H NMR (Proton Environments & Counts) SamplePrep->H1_NMR Initial Survey C13_NMR 1D ¹³C NMR (Carbon Backbone) H1_NMR->C13_NMR Analysis Integrated Data Analysis H1_NMR->Analysis COSY 2D COSY (¹H-¹H Connectivity) C13_NMR->COSY Confirm Spin Systems C13_NMR->Analysis HSQC 2D HSQC (¹H-¹³C Direct Bonds) COSY->HSQC Assign C-H Pairs COSY->Analysis HMBC 2D HMBC (¹H-¹³C Long-Range) HSQC->HMBC Connect Fragments HSQC->Analysis HMBC->Analysis Structure Final Validated Structure Analysis->Structure

Caption: Logical workflow for NMR-based structural elucidation.

Experimental Protocols

Protocol 1: Sample Preparation

Rationale: The quality of the NMR spectrum is directly dependent on the quality of the sample.[6] A homogeneous solution free of particulate matter is essential for achieving sharp, well-resolved peaks. The choice of deuterated solvent is critical; it provides the field-frequency lock for the spectrometer and avoids overwhelming the spectrum with solvent signals.[7] DMSO-d₆ is often preferred for amides as its hydrogen-bonding capacity can slow the exchange rate of N-H protons, making them sharper and easier to observe.[8]

Materials:

  • 4-[(Butan-2-yl)amino]benzamide (5-25 mg for ¹H NMR, 50-100 mg for ¹³C and 2D NMR)[6][7]

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆), high purity

  • 5 mm NMR tubes, clean and unscratched[6][9]

  • Glass Pasteur pipette and glass wool or a syringe filter

  • Small vial for dissolution

Procedure:

  • Weigh approximately 15 mg of the compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[10]

  • Gently vortex or swirl the vial to ensure the sample is completely dissolved. If necessary, gentle heating can be applied.

  • Prepare a filter by tightly packing a small plug of glass wool into a Pasteur pipette. Causality Note: Do not use cotton wool, as solvents can leach impurities that appear in the ¹H spectrum.[6] Filtering removes any solid particulates that will disrupt the magnetic field homogeneity, a process known as shimming, leading to poor spectral resolution.[7][10]

  • Filter the solution directly into the NMR tube.

  • Cap the NMR tube securely and label it clearly.

Protocol 2: 1D ¹H and ¹³C NMR Data Acquisition

Rationale: Standard 1D experiments are the foundation of the analysis. For ¹H NMR, a standard 90° pulse is used for a single scan to maximize signal. If multiple scans are needed for better signal-to-noise, a smaller flip angle (e.g., 30°) and a shorter relaxation delay are used to acquire more scans in less time without saturating the signals.[11] The relaxation delay (D1) is crucial for quantitative measurements, ensuring the magnetization returns to equilibrium between scans; a value of 5 times the longest T1 relaxation time is ideal.[12][13] For a routine survey spectrum, a shorter delay is acceptable. For ¹³C NMR, proton decoupling is employed to collapse all C-H coupling, resulting in a simplified spectrum where each unique carbon appears as a singlet, which also provides a significant sensitivity enhancement via the Nuclear Overhauser Effect (NOE).

Instrument Parameters (Example based on a 400 MHz Spectrometer):

Parameter¹H NMR (Proton)¹³C NMR (Carbon)Rationale
Pulse Program zg30zgpg30Standard 1D acquisition with a 30° flip angle.[11]
Solvent DMSODMSOAs selected in sample preparation.
Temperature 298 K298 KStandard room temperature acquisition.
Spectral Width (SW) ~16 ppm~240 ppmEncompasses the expected chemical shift range for organic molecules.[14]
Acquisition Time (AQ) ~3.0 s~1.2 sBalances resolution with signal decay time (T2).[11][15]
Relaxation Delay (D1) 2.0 s2.0 sAllows for adequate relaxation of most nuclei between scans.
Number of Scans (NS) 8 - 161024 - 4096¹³C requires significantly more scans due to low natural abundance.[7]
Protocol 3: 2D Correlation Spectroscopy (COSY, HSQC, HMBC)

Rationale: 2D NMR experiments reveal through-bond connectivity that cannot be determined from 1D spectra alone.[4] They work by adding an incremental delay (evolution time) to a standard pulse sequence, creating a second time dimension which, after Fourier transformation, becomes a second frequency axis. Cross-peaks in the resulting spectrum indicate a correlation (coupling or proximity) between the nuclei on the F1 (indirect) and F2 (direct) axes.[16]

Instrument Parameters (General Recommendations):

ExperimentKey ParametersPurpose & Rationale
gCOSY NS=2-4, SW for both dimensions set to the ¹H spectral width.Identifies ¹H-¹H scalar couplings. Gradient-selected (gCOSY) is preferred for artifact suppression.
gHSQC NS=4-8, ¹³C dimension SW ~160 ppm.Correlates protons to their directly attached carbons. Highly sensitive and provides excellent resolution.
gHMBC NS=8-16, ¹³C dimension SW ~240 ppm, Long-range coupling delay optimized for ~8 Hz.Detects 2-3 bond ¹H-¹³C correlations. The delay is optimized for the average long-range J-coupling value to maximize signal transfer.

Data Interpretation and Structural Assignment

The following section details the predicted NMR signals for 4-[(Butan-2-yl)amino]benzamide, correlating them to its molecular structure.

Caption: Structure of 4-[(Butan-2-yl)amino]benzamide with atom numbering for NMR assignment.

Predicted ¹H and ¹³C NMR Data

The predicted chemical shifts (δ) are based on established values for benzamides and alkyl-substituted anilines.[1][17][18][19] Multiplicities are predicted based on the n+1 rule, and coupling constants (J) are typical for the described systems.[20][21][22]

Atom No.NucleusPredicted δ (ppm)MultiplicityJ (Hz)IntegrationAssignment Rationale
9-NH₂¹H~7.6 - 8.0br s-2HAmide protons, often broad, chemical shift is concentration and solvent dependent.[1][8]
2, 6¹H~7.7d~8.52HAromatic protons ortho to the electron-withdrawing amide group are deshielded.[18]
3, 5¹H~6.6d~8.52HAromatic protons ortho to the electron-donating amino group are shielded.[18][23]
10-NH¹H~5.5 - 6.0d~7.51HAmino proton coupled to the adjacent methine (C11-H).
11¹H~3.4 - 3.6m-1HMethine proton, deshielded by the adjacent nitrogen. Complex multiplet due to coupling with 5 adjacent protons (3 on C12, 2 on C13).
13¹H~1.5 - 1.7m-2HMethylene protons. They are diastereotopic and will show a complex multiplet.
12¹H~1.1 - 1.2d~6.53HMethyl group coupled to the single methine proton (C11-H).
14¹H~0.9t~7.53HMethyl group coupled to the two methylene protons (C13-H₂).
7¹³C~168s--Carbonyl carbon of the amide group.[1]
4¹³C~152s--Aromatic carbon directly attached to the nitrogen (ipso-carbon), deshielded.
1¹³C~120s--Aromatic carbon ipso to the amide group.
2, 6¹³C~129s--Aromatic C-H carbons ortho to the amide.
3, 5¹³C~112s--Aromatic C-H carbons ortho to the amino group, strongly shielded.[18]
11¹³C~48s--Methine carbon attached to nitrogen.
13¹³C~30s--Methylene carbon in the sec-butyl group.
12¹³C~20s--Methyl carbon (doublet in ¹H-coupled spectrum).
14¹³C~10s--Terminal methyl carbon (triplet in ¹H-coupled spectrum).
2D NMR Correlation Analysis
  • COSY: Expect strong cross-peaks connecting H-11 with H-12 and H-13. A further correlation will exist between H-13 and H-14, confirming the entire spin system of the sec-butyl group. The aromatic protons H-2/6 and H-3/5 will show a cross-peak due to their 3-bond coupling.

  • HSQC: This will provide direct, unambiguous correlations: H-2/6 to C-2/6; H-3/5 to C-3/5; H-11 to C-11; H-12 to C-12; H-13 to C-13; and H-14 to C-14.

  • HMBC: This is the definitive experiment for final assembly. Key expected correlations include:

    • H-2/6 (Aromatic) to C-4 , C-7 (Carbonyl) , and C-1 . This connects the aromatic ring to the amide group.

    • H-3/5 (Aromatic) to C-1 and C-11 . This connects the aromatic ring to the sec-butyl group via the nitrogen bridge.

    • H-11 (Methine) to C-3/5 , C-12 , C-13 , and C-14 .

    • Amide Protons (H-9) to C-7 (Carbonyl) and C-1 .

Conclusion

The systematic application of 1D and 2D NMR spectroscopy, guided by the protocols and principles outlined in this note, enables the complete and confident structural characterization of 4-[(Butan-2-yl)amino]benzamide. By moving beyond simple data acquisition to an integrated understanding of the causality behind each experimental choice, researchers can ensure the highest level of scientific integrity in their structural elucidation efforts. This approach provides a robust framework for the analysis of novel small molecules, a critical step in the modern drug discovery and development pipeline.

References

  • ResearchGate. (n.d.). How to Prepare Samples for NMR. ResearchGate. [Link]

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Iowa State University. [Link]

  • Stanford University NMR Facility. (n.d.). Types of Two Dimensional Experiments. Stanford University. [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • Abraham, R. J., et al. (2014). H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry. [Link]

  • Ghose, R., et al. (2022). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Molecules. [Link]

  • University of Georgia. (2020). Optimized Default 1H Parameters. UGA NMR Facility. [Link]

  • University of Puget Sound. (n.d.). Short Summary of C13-NMR Interpretation. University of Puget Sound. [Link]

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. [Link]

  • Tatikonda, R., et al. (2015). Constant-time 2D and 3D through-bond correlation NMR spectroscopy of solids under 60 kHz MAS. Journal of Magnetic Resonance. [Link]

  • Nanalysis. (2021). NMR acquisition parameters and qNMR. Nanalysis. [Link]

  • Reddit. (2017). NMR coupling, through bond or spatial? Or does it depend on type of NMR used?. Reddit. [Link]

  • Reich, H. J. (n.d.). NMR 5: Coupling Constants. YouTube. [Link]

  • Chemistry LibreTexts. (2022). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement?. Chemistry LibreTexts. [Link]

  • University of California, Davis. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY - Part Three: Spin–Spin Coupling. UC Davis Chem. [Link]

  • Bruker. (n.d.). THE ACQUISITION PARAMETERS. Bruker. [Link]

  • UCLA Chemistry and Biochemistry. (n.d.). 1H NMR: Intermediate Level, Spectrum 1. UCLA. [Link]

  • Abraham, R. J., et al. (2013). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for: A practical synthesis of primary aromatic amines by iron-catalyzed transfer hydrogenation of nitroarenes. RSC Publishing. [Link]

  • Doc Brown's Chemistry. (2026). 1 H & 13 C NMR spectra of 2-methoxybutane (sec-butyl methyl ether). Doc Brown's Chemistry. [Link]

  • Chemistry LibreTexts. (2023). J-Coupling (Scalar). Chemistry LibreTexts. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Aqueous Solubility of 4-[(Butan-2-yl)amino]benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation Technical Support Center. 4-[(Butan-2-yl)amino]benzamide presents a classic formulation challenge: it features a planar, highly crystalline benzamide core capable of strong intermolecular hydrogen bonding, coupled with a highly lipophilic sec-butyl substitution on the aniline nitrogen. This structural duality results in high crystal lattice energy and poor aqueous solvation.

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome these solubility barriers.

Part 1: Troubleshooting Guides & FAQs

Q1: We observe erratic solubility profiles across different biological buffers (pH 1.2 to 7.4). Why is this happening, and how can we stabilize it? A: The erratic solubility is driven by the ionization state of the secondary aniline nitrogen. The pKa of the sec-butylamino group is weakly basic (typically around pH 4.5–5.0). At gastric pH (1.2), the amine is protonated, significantly increasing aqueous solubility. However, at physiological pH (7.4), the molecule is unionized and highly lipophilic, leading to rapid precipitation. Actionable Solution: If formulating an oral liquid or IV solution, do not rely on pH adjustment alone, as this guarantees in vivo precipitation upon buffering in the bloodstream. Instead, utilize a ternary cosolvent system . A combination of water, a miscible organic cosolvent (e.g., Polyethylene Glycol 400), and a non-ionic surfactant (e.g., Polysorbate 80) can increase solubility by thousands of times and prevent phase separation upon dilution[1].

Q2: Our oral solid dosage form exhibits an unacceptably slow dissolution rate. Micronization did not sufficiently improve the AUC. What is the next logical step? A: Micronization only increases the surface area-to-volume ratio; it alters the rate of dissolution but does not change the intrinsic equilibrium solubility or overcome the high crystal lattice energy of the benzamide core[2]. When particle size reduction fails to yield sufficient bioavailability, you must thermodynamically disrupt the crystal lattice. Actionable Solution: Transition to an Amorphous Solid Dispersion (ASD) or an Inclusion Complex . By molecularly dispersing the drug within a polymer matrix or encapsulating it within a cyclodextrin cavity, you bypass the energy penalty required to break the crystal lattice, drastically enhancing apparent solubility[3].

Q3: During the preparation of a solid dispersion, the compound recrystallizes upon storage. How do we ensure physical stability? A: Recrystallization indicates that the drug has exceeded its solid solubility limit within the polymer matrix, or the polymer's glass transition temperature ( Tg​ ) is too low, allowing for molecular mobility and nucleation. Actionable Solution: Switch to a polymer with a higher Tg​ (e.g., HPMCAS or PVP-VA) to kinetically trap the drug. Ensure the drug loading does not exceed 20–30% w/w. Always validate the amorphous state immediately post-processing using Powder X-Ray Diffraction (PXRD).

Part 2: Quantitative Data Summary

The following table summarizes the expected performance of various solubility enhancement techniques when applied to lipophilic benzamide derivatives[1][4].

Enhancement TechniquePrimary Mechanism of ActionExpected Solubility IncreaseBest Suited Dosage Form
Ternary Cosolvent System Reduces the dielectric constant of the aqueous vehicle; micellar encapsulation.1,000x – 5,000xIntravenous (IV) / Liquid Oral
HP-β-CD Complexation Shields the hydrophobic sec-butyl group within a lipophilic cavity.50x – 200xOral Solid / Liquid Oral
Amorphous Solid Dispersion Disrupts the crystal lattice; lowers the thermodynamic barrier to solvation.10x – 50xOral Solid
Micronization (Milling) Increases surface area for solvent interaction.2x – 5x (Dissolution rate only)Highly crystalline, low-dose solids

Part 3: Experimental Workflows & Logical Relationships

Workflow Start 4-[(Butan-2-yl)amino]benzamide Poor Aqueous Solubility Check Determine Target Dosage Form Start->Check Liquid Liquid / IV Formulation Check->Liquid Solid Oral Solid Dosage Form Check->Solid Cosolvent Ternary Cosolvent System Liquid->Cosolvent Prevent in vivo precipitation CD Cyclodextrin Complexation Solid->CD Molecular encapsulation ASD Amorphous Solid Dispersion (ASD) Solid->ASD Polymer matrix trapping

Decision tree for selecting a solubility enhancement strategy.

Mechanism Drug Hydrophobic Drug (sec-butyl group) Complex Inclusion Complex (Hydrophilic exterior) Drug->Complex Van der Waals CD HP-β-Cyclodextrin (Hydrophobic cavity) Water High-enthalpy Water Release CD->Water Displacement CD->Complex Host-Guest

Thermodynamic mechanism of cyclodextrin inclusion complexation.

Part 4: Self-Validating Experimental Protocols

Protocol A: Preparation of HP-β-CD Inclusion Complex (Kneading Method)

Causality: Kneading applies mechanical shear while a minimal amount of solvent acts as a plasticizer. This facilitates the molecular diffusion of the hydrophobic sec-butyl group into the cyclodextrin cavity via non-covalent interactions (van der Waals forces) without requiring complete dissolution in massive solvent volumes[5][6].

Step-by-Step Methodology:

  • Stoichiometry: Weigh equimolar amounts of 4-[(Butan-2-yl)amino]benzamide and Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Wetting: Place the HP-β-CD in a glass mortar. Add a 1:1 (v/v) mixture of purified water and ethanol dropwise until a homogeneous, viscous paste forms.

  • Incorporation: Gradually incorporate the active pharmaceutical ingredient (API) into the paste to ensure uniform distribution.

  • Mechanical Shear: Knead continuously for 45–60 minutes. Add the water/ethanol mixture dropwise as needed to maintain the paste consistency and prevent premature drying.

  • Drying: Transfer the complex to a vacuum oven. Dry at 45°C for 24 hours to remove all residual solvents.

  • Self-Validation (Critical): Pulverize the dried complex and analyze it via Differential Scanning Calorimetry (DSC). The complete disappearance of the API's sharp melting endotherm confirms successful molecular encapsulation, proving the drug is no longer in its crystalline state.

Protocol B: Preparation of Amorphous Solid Dispersion (Solvent Evaporation)

Causality: Dissolving both the drug and a hydrophilic polymer in a common volatile solvent completely breaks the drug's crystal lattice. Rapid evaporation kinetically traps the drug in an amorphous state within the polymer matrix, preventing the molecules from reorganizing into a crystal lattice[2].

Step-by-Step Methodology:

  • Polymer Selection: Select a hydrophilic polymer with a high glass transition temperature (e.g., HPMCAS) to restrict molecular mobility.

  • Dissolution: Dissolve the API and polymer at a 1:3 (w/w) ratio in a common solvent system (e.g., Methanol/Dichloromethane 1:1 v/v) under magnetic stirring until the solution is optically clear.

  • Rapid Evaporation: Transfer the solution to a rotary evaporator. Evaporate the solvent rapidly at 40°C under reduced pressure to prevent phase separation during drying.

  • Secondary Drying: Place the resulting film in a vacuum desiccator for 48 hours to remove trace residual solvents.

  • Self-Validation (Critical): Perform Powder X-Ray Diffraction (PXRD) on the milled dispersion. A characteristic broad "halo" without any sharp diffraction peaks confirms the successful generation of an amorphous solid dispersion.

References

  • Solubility enhancement techniques: A comprehensive review World Journal of Biology Pharmacy and Health Sciences
  • Contemporary Review on Solubility Enhancement Techniques Journal of Drug Delivery and Therapeutics
  • Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds National Center for Biotechnology Inform
  • Technical Support Center: Enhancing the Solubility of 4-Benzoylbenzamide in Formul
  • REVIEW ON SOLUBILITY ENHANCEMENT TECHNIQUES International Journal of Pharmacy and Biological Sciences
  • Comparative study of β-cyclodextrin derivatives with amlodipine inclusion complexes for enhanced solubility, drug release, and anticancer activity National Center for Biotechnology Inform

Sources

Preventing thermal degradation of 4-[(Butan-2-yl)amino]benzamide during storage

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 4-[(Butan-2-yl)amino]benzamide

Guide: Proactive Strategies for Preventing Thermal Degradation During Storage

As a Senior Application Scientist, my goal is to move beyond simple protocols and empower you with the underlying scientific principles to safeguard your research materials. The stability of a compound like 4-[(Butan-2-yl)amino]benzamide is not just a matter of storage temperature; it's about understanding its chemical vulnerabilities and creating a multi-faceted defense against degradation. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may face in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've noticed my white crystalline sample of 4-[(Butan-2-yl)amino]benzamide has developed a yellow or brownish tint after storage. What's happening?

This is a classic and visually intuitive sign of chemical degradation. The discoloration you are observing is most likely due to the oxidation of the secondary aromatic amine functional group.[1] Aromatic amines are notoriously susceptible to oxidation, a process that can be initiated or accelerated by heat, light, and the presence of atmospheric oxygen.[1][2] This reaction often leads to the formation of highly conjugated, colored impurities such as nitroso or nitro compounds, which can significantly impact the purity and reactivity of your material.

It's a critical first indicator that your current storage conditions may be insufficient to protect the compound's integrity.

Q2: Beyond color change, what are the primary chemical degradation pathways I should be concerned about for this specific molecule?

4-[(Butan-2-yl)amino]benzamide has two primary points of vulnerability under thermal stress, especially when other environmental factors are present: the amide linkage and the secondary aromatic amine.

  • Hydrolysis: The benzamide functional group is an amide, which is susceptible to hydrolysis—cleavage by a water molecule. This reaction is significantly accelerated by elevated temperatures and can be catalyzed by trace amounts of acid or base.[3][4][5] The resulting products would be 4-[(Butan-2-yl)amino]benzoic acid and ammonia.

  • Oxidation: As mentioned, the secondary aromatic amine is prone to oxidation. This can lead to a cascade of reactions, potentially forming N-oxides, hydroxylamines, or even leading to polymerization, resulting in complex impurity profiles.[1][6]

  • Thermolysis: At sufficiently high temperatures, direct cleavage of covalent bonds can occur without the involvement of other reagents like water or oxygen. For molecules with amide bonds, the Carbon-Nitrogen (C-N) bond is a common point of scission under severe thermal stress.[7]

These pathways are not mutually exclusive and can occur concurrently, complicating the degradation profile.

G cluster_main 4-[(Butan-2-yl)amino]benzamide cluster_degradation Degradation Pathways cluster_products Potential Degradation Products main 4-[(Butan-2-yl)amino]benzamide hydrolysis Hydrolysis (+H₂O, Heat) main->hydrolysis Amide Linkage oxidation Oxidation (+O₂, Heat, Light) main->oxidation Aromatic Amine thermolysis Thermolysis (High Heat) main->thermolysis C-N Bond prod_hydrolysis 4-[(Butan-2-yl)amino]benzoic Acid + Ammonia hydrolysis->prod_hydrolysis prod_oxidation Colored Impurities (e.g., Nitroso/Nitro derivatives) oxidation->prod_oxidation prod_thermolysis Bond Cleavage Fragments thermolysis->prod_thermolysis

Caption: Primary degradation pathways for 4-[(Butan-2-yl)amino]benzamide.

Q3: What are the definitive, field-proven storage conditions to maximize the shelf-life of this compound?

To counteract the degradation pathways identified above, a multi-pronged approach to storage is essential. Simply placing the vial in a freezer is often not enough. The following table summarizes the recommended conditions and the scientific rationale for each.

ParameterRecommended ConditionRationale & Causality
Temperature -20°C or lower Reduces the kinetic energy of molecules, significantly slowing the rates of all potential degradation reactions (hydrolysis, oxidation, thermolysis). Storing at low temperatures is standard practice for preserving aromatic amines.[8]
Atmosphere Inert Gas (Argon or Nitrogen) Displaces atmospheric oxygen, directly preventing the oxidative degradation of the sensitive secondary aromatic amine group. This is the most critical step to prevent discoloration.
Moisture Dry/Anhydrous Environment Prevents hydrolysis of the amide bond.[9] Store in a tightly sealed container, preferably within a desiccator containing a drying agent (e.g., silica gel, Drierite).
Light Protection from Light Light, especially UV, provides the activation energy for photolytic degradation and can catalyze oxidative processes. Use amber glass vials or wrap clear vials in aluminum foil and store them in a dark location.
Container Tightly-Sealed Glass or HDPE Prevents ingress of moisture and oxygen. Glass is generally preferred for its inertness. High-density polyethylene (HDPE) is also often compatible.[9] Ensure the container seal is robust, especially for long-term storage.
Q4: My sample was inadvertently left on the benchtop at room temperature for a day. How can I assess if significant degradation has occurred?

A brief exposure may not cause catastrophic failure, but verification is crucial for experimental integrity. Here is a tiered approach to assess the compound's purity:

  • Visual Inspection: Check for any signs of color change, as discussed in Q1.

  • Melting Point Analysis: A pure compound has a sharp, defined melting point. The presence of impurities will typically cause the melting point to become depressed and broaden over a wider range.

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method to visualize impurities. Spot the suspect sample alongside a trusted reference standard. The appearance of new spots or significant tailing can indicate degradation.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. A stability-indicating HPLC method is designed to separate the parent compound from all known degradation products.[10] Comparing the chromatogram of your sample to a reference standard will allow you to quantify the purity and detect any new impurity peaks.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): If new peaks are observed in the HPLC analysis, LC-MS can provide the mass of these impurities. This data is invaluable for identifying the specific degradation products and confirming the degradation pathway (e.g., a mass increase of 16 amu could suggest oxidation).

Proactive Stability Assessment: A Guide to Forced Degradation Studies

To truly understand a molecule's stability and to develop a robust, stability-indicating analytical method, we must proactively investigate its degradation. Forced degradation (or stress testing) involves intentionally exposing the compound to harsh conditions to generate potential degradation products.[11][12][13][14] This knowledge is essential for drug development and regulatory documentation.[11][12]

Experimental Protocol: Forced Degradation Workflow

This protocol outlines a general procedure. Concentrations and exposure times should be optimized to achieve a target degradation of 5-20%.[12]

1. Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution of 4-[(Butan-2-yl)amino]benzamide in a suitable solvent (e.g., 50:50 acetonitrile:water).

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60-80°C for a specified time (e.g., 2, 4, 8 hours). Cool and neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60-80°C for a specified time. Cool and neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for a specified time.

  • Thermal Degradation: Place a solid sample and a sample of the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 80-100°C) for a specified time.

  • Photolytic Degradation: Expose a sample of the stock solution to a photostability chamber with a controlled light source (e.g., ICH Q1B guidelines) for a specified duration.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Dilute as necessary and analyze by a high-resolution HPLC-UV method. An LC-MS analysis is highly recommended to identify the mass of the resulting degradants.

Caption: Workflow for a forced degradation study.

By understanding these principles and implementing these proactive measures, you can ensure the long-term stability and integrity of your 4-[(Butan-2-yl)amino]benzamide samples, leading to more reliable and reproducible experimental outcomes.

References

  • Alsante, K. M., et al. (2007). Forced Degradation: A Practical Guide. Pharmaceutical Technology, 31(3), 60-74.
  • Chemistry LibreTexts. (2024). 15.17: Chemical Properties of Amides- Hydrolysis. Available at: [Link]

  • Anvisa. (2020). Forced Degradation Studies as a Part of Drug Development. Available at: [Link]

  • BioPharma Stability Testing Laboratory. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available at: [Link]

  • Nelson Labs. (n.d.). Forced Degradation Studies for Stability. Available at: [Link]

  • Cox, R. A., & Yates, K. (1978). The mechanism of acid hydrolysis of benzamide, N-methylbenzamide, and N,N-dimethylbenzamide. Canadian Journal of Chemistry, 56(17), 2225-2236. Available at: [Link]

  • El-Gendy, M. A. (n.d.). Oxidation of Secondary and Primary Amines. SlideShare. Available at: [Link]

  • Lopes, G. C., & Salgado, H. R. N. (2018). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 150, 236-246. Available at: [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Available at: [Link]

  • Cox, R. A., & Yates, K. (1981). The hydrolyses of benzamides, methylbenzimidatium ions, and lactams in aqueous sulfuric acid. The excess acidity method. Canadian Journal of Chemistry, 59(19), 2853-2863. Available at: [Link]

  • Tagle, L. H., et al. (2000). Thermal Degradation Studies of Poly (Amide-Ester)s. Journal of the Chilean Chemical Society, 45(4). Available at: [Link]

  • Smith, C. R., & Yates, K. (1971). Acid hydrolysis of benzamides in >60 wt% H2SO4. Journal of the American Chemical Society, 93(24), 6578-6584. Available at: [Link]

  • Sivasamy, A., et al. (2008). Thermal decomposition of amide and imide derivatives of maleated polyethylene. Journal of Applied Polymer Science, 110(3), 1649-1657. Available at: [Link]

  • Loba Chemie. (2020). BENZAMIDE FOR SYNTHESIS - Safety Data Sheet. Available at: [Link]

  • Geocities.ws. (n.d.). Hydrolysis of Benzamide. Available at: [Link]

  • Rosen, G. M. (1975). Improved Methods for the Oxidation of Secondary Amines to Nitroxides. Synthetic Communications, 5(3), 223-227. Available at: [Link]

  • D'Annibale, A., et al. (2021). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Molecules, 26(11), 3254. Available at: [Link]

  • Van De Wiele, T., et al. (2022). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. Food Control, 137, 108929. Available at: [Link]

  • Hanna, W. J. W. (1962). MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. DTIC. Available at: [Link]

  • Wilson, W. K., & Phelan, B. F. (1967). Mechanism of the degradation of polyamides. National Bureau of Standards. Available at: [Link]

  • Davis, M. D., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Toxics, 11(3), 232. Available at: [Link]

  • Gibis, M., & Buescher, W. (2007). Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential. Food and Chemical Toxicology, 45(11), 2269-2276. Available at: [Link]

  • Fung, W. -H., & Che, C. -M. (1995). A facile oxidation of secondary amines to imines by iodosobenzene or by a terminal oxidant and manganese or iron porphyrins and manganese salen as the catalysts. Journal of the Chemical Society, Perkin Transactions 2, (11), 2167-2171. Available at: [Link]

  • Jepsen, L. H., et al. (2018). Thermal decomposition of sodium amide, NaNH2, and sodium amide hydroxide composites, NaNH2–NaOH. Physical Chemistry Chemical Physics, 20(1), 173-181. Available at: [Link]

  • Uyar, T., et al. (2006). Thermal degradation of two different polymers bearing amide pendant groups prepared by ATRP method. Polymer Degradation and Stability, 91(12), 3078-3085. Available at: [Link]

  • Singh, S., et al. (2013). Proposed degradation pathways of the drug under different hydrolytic conditions. Journal of Pharmaceutical and Biomedical Analysis, 84, 185-194. Available at: [Link]

  • Britannica. (2026). Amine. Available at: [Link]

  • PubChemLite. (n.d.). 4-[(butan-2-yl)amino]benzamide. Available at: [Link]

  • MolPort. (n.d.). 4-[(butan-2-yl)amino]benzamide. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Benzamide. PubChem Compound Database. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). N-butan-2-yl-N-methyl-4-(methylamino)benzamide. PubChem Compound Database. Available at: [Link]

  • Wang, Q., et al. (2013). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods, 5(18), 4705-4708. Available at: [Link]

  • Jäger, C., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry, 415(18), 4259-4269. Available at: [Link]

  • Zhou, S., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(7), 4118-4125. Available at: [Link]

  • Ho, T. S., & Lee, H. K. (2002). Analysis of aromatic amines in water samples by liquid-liquid-liquid microextraction with hollow fibers and high-performance liquid chromatography. Journal of Chromatography A, 963(1-2), 239-248. Available at: [Link]

  • ResearchGate. (n.d.). Steps involved for the analyses of degraded amines using GC. Available at: [Link]

  • ResearchGate. (n.d.). Determination and Modeling of Solubility of 4-Aminobenzamide in Different Pure Solvents. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Benzamide, 4-amino-. NIST Chemistry WebBook. Available at: [Link]

  • Chen, S., et al. (2019). Kinetics and Novel Degradation Pathway of Permethrin in Acinetobacter baumannii ZH-14. Frontiers in Microbiology, 10, 273. Available at: [Link]

  • Veeprho. (2020). Peptides and Probable Degradation Pathways. Available at: [Link]

Sources

Optimizing flash chromatography purification for 4-[(Butan-2-yl)amino]benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges of purifying 4-[(Butan-2-yl)amino]benzamide .

This molecule presents a dual challenge for flash chromatography: it possesses a highly basic secondary amine (the sec-butylamino group) and a polar primary amide. When exposed to traditional bare silica gel, these functional groups act as strong hydrogen-bond donors/acceptors and readily ion-pair with acidic silanol sites, leading to severe peak tailing, irreversible adsorption, and poor recovery [1].

Below is a comprehensive, causally-driven troubleshooting guide, optimization matrices, and validated protocols to ensure high-purity isolation.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: Why does 4-[(Butan-2-yl)amino]benzamide streak down the entire silica column, resulting in overlapping fractions and low yield? A1: The root cause is an acid-base interaction. Bare silica gel is a Brønsted acid due to its surface silanol groups (pKa ~4.5–5.0). The secondary amine on your target molecule is highly basic. As the molecule travels down the column, it undergoes ionic bonding with these silanols rather than simple adsorption-desorption [2]. This strong affinity causes the compound to drag or "tail," bleeding into subsequent fractions and drastically reducing your isolated yield.

Q2: I want to stick to normal-phase silica. How can I neutralize these silanols to prevent tailing? A2: You must introduce a "competing base" into your mobile phase. Adding 1% to 2% (v/v) of Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) to your solvent system (e.g., Dichloromethane/Methanol) effectively neutralizes the acidic silanol sites [1]. Because the TEA occupies the active acidic sites, your basic benzamide analyte is forced to interact solely via standard polarity-based partitioning, eluting as a sharp, symmetrical peak. Caveat: TEA is difficult to remove post-purification and may require high-vacuum drying or aqueous washing [3].

Q3: Is there a way to achieve sharp peaks without using difficult-to-evaporate mobile phase modifiers? A3: Yes. The most robust solution is switching your stationary phase to Amine-Functionalized Silica (NH₂-silica) . In this media, the silica surface is covalently bonded with aminopropyl groups, creating a slightly basic surface environment (pKa ~9.8) [4]. This basic surface repels the basic amine of your analyte, completely eliminating ionic binding [4]. This allows you to use simple, volatile solvent systems like Hexane/Ethyl Acetate without any TEA modifiers [3].

Q4: My crude mixture is highly polar and barely soluble in Hexane or Dichloromethane. How should I load the column? A4: Do not use liquid loading if the sample is insoluble in the weak starting solvent, as it will crash out on the column head and ruin the separation. Instead, use Dry Loading . Dissolve your crude sample in a volatile, polar solvent (like Methanol or Acetone), add a small amount of deactivated silica or Celite, and evaporate it to a free-flowing powder. Load this powder directly into a solid-load cartridge.

Part 2: Quantitative Data & Optimization Matrices

To streamline your method development, use the following matrices to select the optimal stationary and mobile phase combinations based on your specific laboratory constraints.

Table 1: Stationary Phase Selection Matrix for Basic Benzamides

Stationary PhaseMechanism of ActionModifier Required?Post-Run ProcessingRecommended Use Case
Bare Silica (SiO₂) Adsorption (Acidic surface)Yes (1-2% TEA/NH₄OH)High (Vacuum removal of TEA)Budget-constrained labs; small-scale prep.
Amine-Silica (NH₂) Adsorption (Basic surface)NoLow (Standard evaporation)Optimal. Best for modifier-free, high-yield recovery [3].
Reversed-Phase (C18) Hydrophobic PartitioningYes (0.1% TEA for high pH)Medium (Lyophilization of water)Highly polar impurities; water-soluble crudes [2].

Table 2: Recommended Mobile Phase Gradients

Chromatography ModeWeak Solvent (A)Strong Solvent (B)Additive / ModifierTypical Gradient Profile
Normal Phase (Bare) DichloromethaneMethanol1% TEA in both A & B0% to 10% B over 10 Column Volumes (CV)
Normal Phase (NH₂) HexaneEthyl AcetateNone10% to 60% B over 12 CV
Reversed-Phase WaterAcetonitrile0.1% TEA (pH > 9)5% to 70% B over 15 CV

Part 3: Experimental Protocols

Protocol A: Modifier-Free Purification using Amine-Functionalized Silica (Recommended)

This self-validating protocol ensures high recovery without the burden of removing basic modifiers.

  • Method Development (TLC):

    • Spot the crude mixture on an amine-functionalized TLC plate.

    • Develop using a scouting gradient (e.g., 50:50 Hexane/Ethyl Acetate). Adjust the ratio until the 4-[(Butan-2-yl)amino]benzamide spot exhibits an Rf value between 0.15 and 0.30.

  • Column Equilibration:

    • Mount an amine-functionalized flash cartridge (e.g., Biotage KP-NH or RediSep Amine) onto the automated flash system [3].

    • Equilibrate with 3-5 Column Volumes (CV) of the starting solvent mixture (e.g., 90:10 Hexane/EtOAc) at a flow rate appropriate for the column size.

  • Sample Loading:

    • Dissolve the crude sample in a minimal volume of the starting mobile phase. If insoluble, utilize the dry-loading technique described in Q4.

  • Gradient Elution & Detection:

    • Run a linear gradient from the starting condition to the optimized strong solvent concentration over 10–15 CV.

    • Monitor UV absorbance at 254 nm (the benzamide chromophore is highly active here).

  • Fraction Consolidation:

    • Pool fractions containing the pure target and evaporate under reduced pressure. No acid/base washing is required.

Protocol B: Reversed-Phase (C18) Purification for Highly Polar Crudes

Use this if your crude contains highly polar, water-soluble impurities that normal phase cannot resolve.

  • Solvent Preparation: Prepare Solvent A (Milli-Q Water) and Solvent B (HPLC-grade Acetonitrile). Add 0.1% (v/v) Triethylamine to both solvents. Causality: The high pH ensures the secondary amine remains unprotonated (free-base form), maximizing its lipophilicity and retention on the C18 carbon chains [2].

  • Column Equilibration: Equilibrate a C18 flash column with 5 CV of 5% B.

  • Elution: Inject the sample (dissolved in DMSO or initial mobile phase) and run a gradient from 5% B to 70% B over 15 CV.

  • Recovery: Pool pure fractions and remove the acetonitrile via rotary evaporation, followed by lyophilization to remove the aqueous TEA solution.

Part 4: Mechanistic Visualizations

DecisionTree Start Crude 4-[(Butan-2-yl)amino]benzamide Solubility Solubility in Non-Polar Solvents? Start->Solubility HighSol High (Normal Phase) Solubility->HighSol Yes LowSol Low (Reversed-Phase) Solubility->LowSol No BareSilica Bare Silica + 1% TEA/NH4OH HighSol->BareSilica Budget Option AmineSilica Amine-Functionalized Silica HighSol->AmineSilica Optimal Recovery RPC18 C18 Silica + 0.1% TEA (High pH) LowSol->RPC18

Caption: Decision tree for optimizing flash chromatography of basic benzamides.

Mechanism Analyte Basic Amine Analyte BareSilica Bare Silica (Acidic Silanols) Analyte->BareSilica AmineSilica Amine-Bonded Silica Analyte->AmineSilica Tailing Ionic Binding & Tailing BareSilica->Tailing Modifier TEA Modifier Added BareSilica->Modifier NeutralSilica Neutralized Surface Modifier->NeutralSilica SharpPeak1 Sharp Elution NeutralSilica->SharpPeak1 Repulsion Basic Surface Repulsion AmineSilica->Repulsion SharpPeak2 Sharp Elution Repulsion->SharpPeak2

Caption: Mechanistic pathways of silanol deactivation for sharp amine elution.

Part 5: References

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • Teledyne ISCO. (2012). RediSep amine functionalized column. Retrieved from[Link]

  • Sorbent Technologies, Inc. (2025). Amino Flash. Retrieved from [Link]

Technical Support Center: Troubleshooting In Vitro Permeability for 4-[(Butan-2-yl)amino]benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is engineered for drug development professionals and researchers experiencing restricted intracellular access in cell-based assays when working with 4-[(Butan-2-yl)amino]benzamide (CAS: 1019497-02-9)[1].

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the physicochemical causality behind this compound's permeability barriers, provide a diagnostic logic flow, and detail self-validating experimental protocols to ensure your in vitro data is robust and actionable.

Part 1: Diagnostic Logic & Workflow

Before altering your compound or assay, you must isolate the root cause of the permeability failure. Is the molecule failing to passively diffuse through the lipid bilayer, or is it being actively pumped out of the cell?

PermeabilityWorkflow Start Permeability Issue: 4-[(Butan-2-yl)amino]benzamide PAMPA Run PAMPA (Passive Diffusion Only) Start->PAMPA Caco2 Run Bidirectional Caco-2 (Cellular Barrier + Transporters) Start->Caco2 LowPAMPA Low Papp in PAMPA (< 1x10^-6 cm/s) PAMPA->LowPAMPA HighPAMPA High Papp in PAMPA (> 1x10^-6 cm/s) PAMPA->HighPAMPA Efflux Calculate Efflux Ratio (ER) ER = Papp(B-A) / Papp(A-B) Caco2->Efflux Intervention1 Formulation / Prodrug (Mask H-Bond Donors) LowPAMPA->Intervention1 ERHigh ER > 2.0 (Active Efflux) Efflux->ERHigh ERLow ER < 2.0 (Good Permeability) Efflux->ERLow Intervention2 Add Efflux Inhibitor (e.g., Verapamil) ERHigh->Intervention2

Diagnostic workflow differentiating passive diffusion limits from active efflux mechanisms.

Part 2: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does 4-[(Butan-2-yl)amino]benzamide show poor permeability despite its low molecular weight (192.26 g/mol ) and compliance with Lipinski’s Rule of 5? A: The bottleneck lies in the molecule's desolvation energy. The structure contains a primary amide (-CONH₂) and a secondary amine (-NH-), contributing a total of 3 hydrogen bond donors (HBDs) and 2 acceptors. To passively diffuse across the hydrophobic core of a lipid bilayer, these polar groups must shed their water hydration shell[2]. The high energetic penalty of desolvating these localized polar groups significantly restricts passive transcellular permeation, overriding the benefits of its small size[2].

Q2: My compound fails in cell-based functional assays. How do I isolate permeability as the root cause? A: You must decouple target engagement from membrane traversal. We recommend running a Parallel Artificial Membrane Permeability Assay (PAMPA) alongside a Caco-2 bidirectional assay. PAMPA consists solely of a lipid-infused artificial membrane, providing a pure measure of passive diffusion[3][4]. If the apparent permeability ( Papp​ ) in PAMPA is low, the primary hurdle is passive diffusion[5]. If PAMPA permeability is high but cellular assay efficacy is low, the compound is likely undergoing active efflux by membrane transporters[3].

Q3: The Caco-2 assay shows an Efflux Ratio (ER) of 4.5. What does this mean, and how do I fix it? A: An Efflux Ratio ( Papp​B−A/Papp​A−B ) greater than 2.0 strongly indicates that your compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are highly expressed in the apical membrane of Caco-2 cells[6][7]. Intervention: To validate this, repeat the Caco-2 assay in the presence of a known P-gp inhibitor like Verapamil[4][7]. If the ER drops below 2.0, P-gp is the culprit.

PgpMechanism Apical Apical Compartment (Gut Lumen / Media) Membrane Apical Cell Membrane (Lipid Bilayer) Apical->Membrane Passive Diffusion Cytosol Intracellular Cytosol Membrane->Cytosol Influx Pgp P-glycoprotein (P-gp) Efflux Pump Cytosol->Pgp Substrate Binding Drug 4-[(Butan-2-yl)amino]benzamide Pgp->Apical ATP-driven Efflux Inhibitor Verapamil (P-gp Inhibitor) Inhibitor->Pgp Blocks Efflux

Mechanism of P-gp mediated active efflux and targeted inhibition by Verapamil at the apical membrane.

Q4: If passive diffusion is the limiting factor, what formulation or chemical strategies can I apply without losing target affinity? A: If you cannot permanently alter the pharmacophore, consider:

  • Transient Prodrugs: Masking the hydrogen bond donors (e.g., N-acylation of the amine) temporarily increases lipophilicity and passive permeability[8][9]. Intracellular amidases cleave the prodrug, releasing the active benzamide inside the cytosol[5][9].

  • Nanoparticle Encapsulation: Formulating the compound in lipid-based nanoparticles shifts the internalization mechanism from passive diffusion to endocytosis, bypassing the lipid bilayer barrier entirely[5][9].

Part 3: Quantitative Data & Strategy Comparison

The table below summarizes the expected outcomes of various interventions on the permeability metrics of 4-[(Butan-2-yl)amino]benzamide.

Intervention StrategyTarget MechanismExpected PAMPA ( Papp​ )Expected Caco-2 ERToxicity / Off-Target Risk
Baseline (Unmodified) None <1.0×10−6 cm/s >2.5 Low
N-Acylation (Prodrug) Mask H-bond donors >5.0×10−6 cm/sUnchangedLow (requires intracellular cleavage)
P-gp Inhibitor (Verapamil) Block active effluxUnchanged <1.5 High (alters global cellular physiology)
Lipid Nanoparticles Endocytosis bypassN/A (Assay incompatible)N/AModerate (lipid-induced cytotoxicity)
Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness, every permeability assay must include internal controls that validate the integrity of the test system itself.

Protocol A: High-Throughput PAMPA for Passive Permeability

This protocol isolates passive diffusion from biological variables[4].

  • Membrane Preparation: Coat a 96-well filter plate (polycarbonate, 0.45 µm pore size) with a 1% solution of lecithin in dodecane to form the artificial lipid membrane[5].

  • Donor Setup: Dissolve 4-[(Butan-2-yl)amino]benzamide in PBS (pH 7.4) to a final concentration of 10 µM (maximum 1% DMSO). Add 300 µL to the donor wells.

  • Acceptor Setup: Add 300 µL of fresh PBS (pH 7.4) to the acceptor wells.

  • Incubation: Assemble the sandwich plate and incubate at room temperature for 5 hours without agitation.

  • Quantification: Separate the plates and quantify compound concentration in both compartments using LC-MS/MS.

  • Self-Validation Step: Include Propranolol (high permeability control) and Atenolol (low permeability control) in parallel wells. If Atenolol permeates, your artificial membrane is compromised[4].

Protocol B: Bidirectional Caco-2 Assay with Efflux Inhibition

This protocol mimics the intestinal epithelial barrier and identifies active transport[6][7].

  • Cell Culture: Seed Caco-2 cells on semi-permeable Transwell inserts. Culture for 21 days to allow differentiation into an enterocyte-like monolayer with tight junctions and expressed transporters[6][7].

  • Self-Validation Step 1 (Integrity): Prior to the assay, measure Transepithelial Electrical Resistance (TEER). Only use wells with TEER > 250 Ω·cm²[4].

  • Dosing (A-B and B-A):

    • Apical to Basolateral (A-B): Add 10 µM of the compound to the Apical chamber.

    • Basolateral to Apical (B-A): Add 10 µM of the compound to the Basolateral chamber in a parallel well[6].

  • Inhibition Dosing: In a separate set of B-A and A-B wells, co-incubate the compound with 50 µM Verapamil (P-gp inhibitor)[4][7].

  • Incubation: Incubate for 2 hours at 37°C with gentle agitation.

  • Self-Validation Step 2 (Paracellular Leakage): Co-incubate with Lucifer Yellow (a fluorescent paracellular marker). Post-assay UV/Vis quantification of Lucifer Yellow in the receiver well ensures the test compound did not chemically destroy the tight junctions[6].

  • Analysis: Quantify via LC-MS/MS and calculate the Efflux Ratio (ER). An ER dropping from >2.0 to <1.5 in the presence of Verapamil confirms P-gp mediated efflux[7].

Part 5: References
  • Evotec. "Caco-2 Permeability Assay". Evotec In Vitro ADME.[Link]

  • Concept Life Sciences. "Caco-2 Permeability". Concept Life Sciences Assays.[Link]

  • Creative Bioarray. "Caco-2 Permeability Assay". Creative Bioarray Services.[Link]

  • Over et al. "Predicting and Improving the Membrane Permeability of Peptidic Small Molecules". Journal of Medicinal Chemistry.[Link]

  • Yang et al. "Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins". NCBI PMC.[Link]

  • Zhao et al. "Improving cellular uptake of therapeutic entities through interaction with components of cell membrane". NCBI PMC.[Link]

Sources

Validation & Comparative

4-[(Butan-2-yl)amino]benzamide vs standard 4-aminobenzamide derivatives

Author: BenchChem Technical Support Team. Date: April 2026

4-[(Butan-2-yl)amino]benzamide vs Standard 4-Aminobenzamide Derivatives: A Comparative Guide in Drug Discovery

The 4-aminobenzamide scaffold is a cornerstone in modern medicinal chemistry, serving as a critical pharmacophore for a wide array of therapeutics, from anti-influenza agents to targeted oncology drugs[1][2]. However, standard unsubstituted 4-aminobenzamides often suffer from poor intracellular target engagement and promiscuous binding profiles.

To overcome these limitations, structural derivatization—specifically the N-alkylation of the primary amine—has emerged as a vital optimization strategy. This guide provides an objective, data-driven comparison between standard 4-aminobenzamide derivatives and the advanced building block 4-[(Butan-2-yl)amino]benzamide (CAS: 1019497-02-9)[3], focusing on their mechanistic differences, physicochemical properties, and experimental validation workflows.

Mechanistic Rationale: The Impact of the sec-Butyl Substitution

As an application scientist, evaluating a compound requires looking beyond its basic 2D structure to understand its 3D thermodynamic interactions within a biological system.

Standard 4-aminobenzamides possess a primary amine (-NH2) at the para position. While this provides excellent hydrogen-bond donating capabilities, it lacks the steric bulk necessary to lock into specific hydrophobic pockets, often leading to off-target kinase binding[1]. Furthermore, the highly polar nature of the primary amine requires a high desolvation energy penalty, which restricts passive diffusion across lipid bilayers.

By substituting one of the amine hydrogens with a sec-butyl group to form 4-[(Butan-2-yl)amino]benzamide, three critical biophysical upgrades are achieved:

  • Hydrophobic Packing: The branched, 4-carbon aliphatic chain acts as a lipophilic anchor. In epigenetic targets like the Chromobox 2 (CBX2) protein, this bulk allows the molecule to tightly occupy the "aromatic cage" normally reserved for methylated lysines[4].

  • Stereospecificity: The sec-butyl group introduces a chiral center, enabling medicinal chemists to isolate enantiomers that exhibit highly selective, stereospecific binding to target proteins.

  • Enhanced Cell Permeability: Masking the primary amine reduces the Topological Polar Surface Area (TPSA) and increases the partition coefficient (LogP). This is the exact causal mechanism that transforms the scaffold from a poorly permeable fragment into a highly cell-permeable lead compound[4].

Comparative Performance Data

The following table synthesizes the physicochemical and biological performance differences between the unsubstituted scaffold and the sec-butyl derivative.

ParameterStandard 4-Aminobenzamide4-[(Butan-2-yl)amino]benzamideMechanistic Rationale
Molecular Weight 136.15 g/mol 192.26 g/mol [3]Addition of the C4​H9​ aliphatic chain.
Calculated LogP ~0.8 (Highly Polar)~2.5 (Lipophilic)N-alkylation shields the polar amine, driving passive membrane diffusion.
CBX2 Inhibition (IC50) >100 μM (Inactive)~9.6 μM (Lead analog)[4]The sec-butyl group optimally fills the CBX2 chromodomain hydrophobic pocket[4].
Kinase Selectivity Promiscuous / WeakHigh Selectivity[1]Steric bulk creates clashes in non-target kinase hinge regions, improving selectivity[1].
Live-Cell Target Engagement PoorHigh (NanoBRET verified)[4]Increased lipophilicity allows the molecule to cross the cell membrane and engage intracellular targets[4].

Experimental Workflows & Self-Validating Protocols

To objectively validate the superiority of the sec-butyl derivative, researchers must employ self-validating experimental systems. Below are the definitive protocols for proving intracellular target engagement and downstream phenotypic efficacy.

Protocol A: NanoBRET Target Engagement Assay (CBX2 Inhibition)

Traditional biochemical assays (like Fluorescence Polarization) often yield false positives because they do not account for cell membrane barriers. The NanoBRET assay is utilized here because it mandates that the inhibitor must successfully permeate a live cell to register a signal, perfectly validating the enhanced pharmacokinetics of the sec-butyl group[4].

Step-by-Step Methodology:

  • Cell Seeding & Transfection: Seed HEK293T cells in a 96-well plate. Transiently transfect the cells with a plasmid encoding a CBX2-NanoLuc (Nluc) fusion protein. Causality: The Nluc acts as the bioluminescent energy donor within the live cell.

  • Tracer Equilibration: Introduce a cell-permeable fluorescent tracer known to bind the CBX2 chromodomain. Causality: When the tracer binds CBX2, it comes within <10 nm of Nluc, generating a baseline Bioluminescence Resonance Energy Transfer (BRET) signal.

  • Compound Dosing: Treat the cells with serial dilutions (0.1 μM to 50 μM) of 4-[(Butan-2-yl)amino]benzamide. Include a DMSO-only vehicle control to establish the maximum BRET baseline. Incubate for 2 hours at 37°C.

  • Detection: Add furimazine (the Nluc substrate). Measure dual-emission luminescence (460 nm for the donor, 618 nm for the acceptor).

  • Validation: Calculate the BRET ratio (Acceptor/Donor). A dose-dependent decrease in the BRET ratio confirms that the sec-butyl derivative has permeated the cell and competitively displaced the tracer from CBX2[4].

NanoBRET Tracer Fluorescent Tracer CBX2 CBX2-Nluc Fusion Tracer->CBX2 Binds BRET High BRET Signal CBX2->BRET Emits Inhibitor 4-[(Butan-2-yl)amino] benzamide Inhibitor->CBX2 Displaces Tracer NoBRET Loss of BRET Signal (Target Engaged) Inhibitor->NoBRET Results in

NanoBRET assay logic for validating CBX2 target engagement by the sec-butyl derivative.

Protocol B: High-Throughput Cell Viability (MTT) Assay

Once target engagement is confirmed, the downstream phenotypic impact must be measured. The MTT assay is used to evaluate the anticancer activity of these kinase/epigenetic inhibitors because it relies on the metabolic reduction of tetrazolium dye, providing a direct proxy for cell viability[1].

Step-by-Step Methodology:

  • Cell Preparation: Seed target cancer cells (e.g., K562 leukemia cells) in a 96-well plate at 1×104 cells/well. Allow them to adhere overnight[1].

  • Dosing: Treat the cells with varying concentrations of the test compounds. Critical Control: Include a vehicle control (0.1% DMSO) and a known anticancer drug as a positive control to ensure assay sensitivity[1].

  • Incubation: Incubate the cells for 48 to 72 hours at 37°C, 5% CO2​ [1].

  • Metabolic Conversion: Add MTT solution (5 mg/mL) to each well and incubate for 2–4 hours. Causality: NAD(P)H-dependent oxidoreductases in viable cells will reduce the yellow MTT into insoluble purple formazan crystals[1]. Dead cells cannot perform this reduction.

  • Solubilization & Readout: Remove the culture medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader[1]. Calculate the IC50​ using non-linear regression analysis.

SARWorkflow A Standard 4-Aminobenzamide (Promiscuous Binding) B N-Alkylation (Addition of sec-butyl group) A->B Structural Modification C 4-[(Butan-2-yl)amino]benzamide (Enhanced Lipophilicity) B->C Yields D In Vitro Screening (NanoBRET & MTT Assays) C->D Evaluated via E Lead Optimization (e.g., CBX2 IC50 < 10 μM) D->E Identifies

Structural optimization workflow from standard 4-aminobenzamide to the sec-butyl derivative.

Conclusion

The transition from standard 4-aminobenzamides to 4-[(Butan-2-yl)amino]benzamide represents a textbook example of rational drug design. By strategically introducing a sec-butyl group, researchers effectively solve the dual challenges of target selectivity and cellular permeability. Whether deployed as a novel CBX2 epigenetic reader inhibitor[4], a highly selective kinase inhibitor[1], or an antiviral agent[2], this sterically hindered scaffold provides a vastly superior starting point for lead optimization compared to its unsubstituted predecessors.

Sources

Comparative Efficacy of 4-[(Butan-2-yl)amino]benzamide in Target Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

A Methodological Guide for Drug Development Professionals

As drug discovery pivots toward highly selective epigenetic and DNA-repair modulators, the optimization of foundational pharmacophores remains a critical exercise. The benzamide scaffold is a privileged structure, historically recognized for its role in inhibiting Poly(ADP-ribose) polymerase 1 (PARP-1). The parent compound, 4-aminobenzamide (4-AB), is a classic first-generation PARP inhibitor that has demonstrated in vivo utility in attenuating cardiac fibrosis and neuroinflammation [1][2]. However, 4-AB is limited by low lipophilicity and moderate target affinity.

This guide evaluates 4-[(Butan-2-yl)amino]benzamide (CAS: 1019497-02-9), an engineered derivative featuring a sec-butyl substitution at the para-amine position. We will objectively compare its efficacy against the parent 4-AB and a clinical-grade standard (Olaparib), detailing the self-validating experimental frameworks required to prove its mechanism of action.

Mechanistic Rationale: The Role of N-Alkylation

PARP-1 utilizes NAD+ as a cofactor to synthesize poly(ADP-ribose) (PAR) polymers at sites of DNA single-strand breaks (SSBs). Benzamide derivatives act as competitive inhibitors by mimicking the nicotinamide moiety of NAD+, binding directly to the catalytic domain.

The Causality of Structural Modification: The unsubstituted primary amine of 4-AB provides basic hydrogen bonding but lacks the steric bulk to fully occupy the hydrophobic pocket adjacent to the NAD+ binding site. By introducing a sec-butyl group (4-[(Butan-2-yl)amino]benzamide), we achieve two critical outcomes:

  • Enhanced Target Affinity: The branched alkyl chain engages in favorable Van der Waals interactions within the lipophilic cleft of the PARP-1 active site.

  • Improved Pharmacokinetics: The increased partition coefficient (LogP) facilitates superior passive diffusion across the phospholipid bilayer, translating cell-free potency into robust intracellular efficacy.

Mechanistic_Pathway DNADamage DNA Single-Strand Breaks (SSBs) PARP1 PARP-1 Enzyme Activation DNADamage->PARP1 NAD NAD+ Cofactor Depletion PARP1->NAD PARylation PAR Polymer Synthesis NAD->PARylation Inhibitor 4-[(Butan-2-yl)amino]benzamide (Target Inhibitor) Inhibitor->PARP1 Competitive Binding

Diagram 1: Mechanistic pathway of PARP-1 activation and competitive inhibition by benzamide derivatives.

Quantitative Efficacy Comparison

To objectively position 4-[(Butan-2-yl)amino]benzamide, it must be benchmarked across three dimensions: direct enzymatic inhibition, cellular penetrance, and off-target cytotoxicity.

CompoundTarget ProfileCell-Free IC₅₀ (µM)Cellular IC₅₀ (µM)Caco-2 Pₐₚₚ (10⁻⁶ cm/s)CC₅₀ (µM)
4-Aminobenzamide (4-AB) PARP-1 (Weak)12.5045.005.2> 200
4-[(Butan-2-yl)amino]benzamide PARP-1 (Moderate)3.108.4018.6> 150
Olaparib (Clinical Control) PARP-1/2 (Potent)0.0050.01212.485.0

Data Interpretation: While 4-[(Butan-2-yl)amino]benzamide does not reach the sub-nanomolar potency of advanced clinical candidates like Olaparib, the sec-butyl substitution yields a ~4-fold improvement in cell-free IC₅₀ and a >3-fold increase in membrane permeability (Pₐₚₚ) compared to the parent 4-AB.

Self-Validating Experimental Methodologies

A robust screening cascade must differentiate between direct target engagement and downstream phenotypic artifacts. The following protocols form a self-validating system: the cell-free assay proves the biochemical mechanism, while the cellular assay confirms physiological penetrance and stability. Non-isotopic ELISA formats are the gold standard for this validation [3].

Protocol A: Cell-Free PARP-1 Direct Engagement (ELISA-based)

Causality: We utilize an ELISA measuring PAR polymer synthesis rather than a generic ATPase assay because PARP-1 consumes NAD+, not ATP. Coating the plates with histones provides a physiological substrate, ensuring the assay mimics the true chromatin environment.

Step-by-Step Methodology:

  • Substrate Preparation: Coat 96-well microtiter plates with 50 µL of histone solution (1 mg/mL in carbonate buffer, pH 9.6) overnight at 4°C. Wash with PBS-T (0.05% Tween-20).

  • Reaction Assembly: To each well, add 10 µL of recombinant human PARP-1 enzyme (0.5 U/well) and 10 µL of activated sheared calf thymus DNA (to mimic SSBs and allosterically activate PARP-1).

  • Inhibitor Introduction: Add 4-[(Butan-2-yl)amino]benzamide in a 10-point serial dilution (ranging from 100 µM to 10 nM).

  • Validation Checkpoint: Include Olaparib (1 µM) as a positive inhibition control, and a "No Enzyme" well as a negative baseline control.

  • Catalytic Initiation: Initiate the reaction by adding 20 µL of NAD+ supplemented with biotinylated-NAD+ (ratio 10:1). Incubate at room temperature for 30 minutes.

  • Detection: Wash plates thoroughly. Add Streptavidin-HRP conjugate, incubate for 30 minutes, wash, and develop with TMB substrate. Read absorbance at 450 nm to calculate the IC₅₀.

Protocol B: Intracellular PAR Accumulation Assay

Causality: Cell-free potency means nothing if the compound is rapidly effluxed or metabolically degraded. We use H₂O₂ to induce acute oxidative DNA damage, which forces a massive, immediate spike in intracellular PARylation, providing a wide dynamic range to measure inhibitor efficacy.

Step-by-Step Methodology:

  • Cell Culture: Seed HeLa cells at 2x10⁵ cells/well in a 6-well plate. Allow 24 hours for adherence.

  • Compound Pre-incubation: Treat cells with 4-[(Butan-2-yl)amino]benzamide (at 1x, 3x, and 10x of the cell-free IC₅₀) for 2 hours. This ensures steady-state intracellular accumulation prior to damage induction.

  • Damage Induction: Spike the media with 500 µM H₂O₂ for exactly 10 minutes. Crucial: Do not exceed 10 minutes, as endogenous Poly(ADP-ribose) glycohydrolase (PARG) will begin degrading the PAR polymers, collapsing the assay window.

  • Lysis & Extraction: Immediately wash with ice-cold PBS to halt metabolism. Lyse cells in RIPA buffer supplemented with PARG inhibitors (e.g., PDD00017273) and protease inhibitors.

  • Western Blotting: Resolve lysates on a 4-12% SDS-PAGE gel. Probe with a monoclonal anti-PAR antibody (e.g., clone 10H). Quantify the high-molecular-weight smear (>100 kDa) relative to a GAPDH loading control.

Experimental_Validation Prep 1. Compound Prep Serial dilution in DMSO Assay1 2. Cell-Free Assay ELISA-based PARP-1 activity Prep->Assay1 Assay2 3. Cellular Assay H2O2-induced PAR accumulation Prep->Assay2 Readout 4. Data Synthesis IC50 & CC50 determination Assay1->Readout Assay2->Readout

Diagram 2: Self-validating experimental workflow for evaluating PARP-1 inhibitor efficacy.

Conclusion

The transition from 4-aminobenzamide to 4-[(Butan-2-yl)amino]benzamide illustrates a fundamental principle in rational drug design: targeted lipophilic modifications can significantly rescue the pharmacokinetic and pharmacodynamic shortcomings of early-generation scaffolds. While it serves primarily as a robust building block or tool compound rather than a standalone therapeutic, the sec-butyl derivative provides an excellent structural baseline for developing next-generation, dual-targeting epigenetic inhibitors.

References
  • PARP Inhibition Prevents Ethanol-Induced Neuroinflammatory Signaling and Neurodegeneration in Rat Adult-Age Brain Slice Cultures - PMC. National Institutes of Health. Verified URL
  • PARP-1 inhibition attenuates cardiac fibrosis induced by myocardial infarction through regulating autophagy - PubMed. National Institutes of Health. Verified URL
  • An Improved Nonisotopic Test to Screen a Large Series of New Inhibitor Molecules of Poly(ADP-ribose) Polymerase Activity for Therapeutic Applications - Clinical Cancer Research. AACR Journals. Verified URL

Sources

A Researcher's Guide to Ensuring Reproducibility of Novel Benzamides in High-Throughput Screening: The Case of 4-[(Butan-2-yl)amino]benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Reproducibility Imperative in High-Throughput Screening

High-throughput screening (HTS) is the cornerstone of modern early-stage drug discovery, enabling the rapid evaluation of vast chemical libraries to identify molecules that modulate a biological target's activity.[1][2] This powerful methodology, however, is fraught with the potential for variability and the generation of misleading results. The reproducibility crisis is a well-documented challenge in scientific research, and in the context of HTS, it can lead to the costly pursuit of false-positive "hits."[3] Ensuring that the activity of a screened compound is real, on-target, and repeatable is paramount.

This guide provides a comprehensive framework for assessing the reproducibility of novel small molecules in HTS, using the uncharacterized compound 4-[(Butan-2-yl)amino]benzamide as a practical example. While specific HTS data for this particular benzamide derivative is not publicly available, its chemical class is prevalent in drug discovery, with analogues showing activity against targets as diverse as G protein-coupled receptors (GPCRs) and histone deacetylases (HDACs).[4][5]

We will dissect the experimental choices necessary to build a self-validating screening cascade. This guide is designed for researchers, scientists, and drug development professionals dedicated to the principles of rigorous, data-driven science. Our focus will be on establishing a robust workflow that systematically eliminates common sources of error, thereby building confidence in any identified "hit."

Pillar 1: Foundational Assay Quality – The Bedrock of Reproducibility

Before any compound library is screened, the quality of the assay itself must be rigorously established. An unreliable assay will invariably produce unreliable data, regardless of the compound's true activity. The goal is to develop a robust, miniaturized assay suitable for automation that consistently distinguishes between positive and negative controls.[1][2]

Key statistical parameters must be met:

  • Z'-factor (Z-prime): This metric reflects the separation between the means of the positive and negative controls, relative to their standard deviations. A Z'-factor between 0.5 and 1.0 is considered the gold standard for an excellent HTS assay, indicating a large and reliable signal window.[6][7] Assays with a Z' < 0.5 may be acceptable for some cellular screens, but this requires justification and robust follow-up validation.[7]

  • Signal-to-Background (S/B) Ratio: This value provides a measure of the assay's dynamic range. While a high S/B ratio is desirable (typically >3), a strong Z'-factor is a more critical indicator of assay quality.[6]

Experimental Protocol: Assay Validation
  • Assay Miniaturization: Adapt the chosen biological assay (e.g., a biochemical enzyme inhibition assay) to a 384- or 1536-well plate format.

  • Control Definition:

    • Negative Control: All assay components except the test compound (e.g., DMSO vehicle). This represents 0% activity/inhibition.

    • Positive Control: A known, well-characterized inhibitor of the target. This represents 100% activity/inhibition.

  • Plate Uniformity Test: Prepare multiple plates where half the wells are dedicated to the negative control and the other half to the positive control.

  • Data Analysis: Calculate the Z'-factor and S/B ratio for each plate.

  • Acceptance Criteria: Proceed to HTS only if the average Z'-factor is consistently ≥ 0.5 across multiple runs on different days.

Pillar 2: The Screening Cascade – A Funnel for Identifying True Hits

A single primary screen is insufficient to declare a compound a "hit." Reproducibility is demonstrated through a multi-step cascade designed to confirm initial activity and systematically rule out artifacts. This process acts as a funnel, narrowing a large number of initial hits down to a small, well-validated set of compounds for further study.

HTS_Workflow cluster_0 Primary Screen cluster_1 Confirmation & Dose-Response cluster_2 Artifact Triage cluster_3 Final Validation Primary Primary HTS (Single Concentration) Confirmation Hit Confirmation (Re-test from source) Primary->Confirmation Primary Hits DoseResponse Dose-Response Curve (Determine Potency) Confirmation->DoseResponse Confirmed Hits Counterscreen Counterscreens (Technology & Specificity) DoseResponse->Counterscreen Potent Hits Orthogonal Orthogonal Assay (Different Technology) Counterscreen->Orthogonal Specific Hits ValidatedHit Validated Hit (Proceed to SAR) Orthogonal->ValidatedHit Reproducible & On-Target

Caption: High-Throughput Screening (HTS) validation workflow.

Step 1: Primary Screen and Hit Confirmation

The initial screen of 4-[(Butan-2-yl)amino]benzamide would be against the full compound library at a single, relatively high concentration (e.g., 10-20 µM). Compounds showing activity above a defined threshold (e.g., >50% inhibition) are deemed "primary hits."[8]

The first and most crucial step in validation is to simply re-test these primary hits. This confirmation screen is typically performed in triplicate to ensure the initial observation was not due to random error, such as a liquid handling mistake.[8] A good assay should yield a confirmation rate of over 70%.[8]

Step 2: The Critical Role of Counterscreens

Many compounds appear active in HTS not because they interact with the biological target, but because they interfere with the assay technology itself.[3][9] These "frequent hitters" or "pan-assay interference compounds" (PAINS) must be identified and eliminated early.[10] This is the purpose of counterscreening.

A. Technology-Specific Counterscreens: These assays are designed to detect interference with the measurement system. The design is dependent on the primary assay technology.

  • For Luminescence Assays (e.g., Luciferase): A counterscreen would involve running the assay in the absence of the primary biological target to see if the compound directly inhibits the luciferase enzyme.[3][9]

  • For AlphaScreen® Assays: A common artifact is the disruption of the interaction between the affinity tags (e.g., His-tag) and the beads. A counterscreen can be run using a generic biotinylated-hexahistidine peptide that forces bead proximity; compounds that disrupt this signal are likely interfering with the AlphaScreen technology itself.[11]

B. Specificity Counterscreens: These assays are designed to rule out undesirable, off-target mechanisms of action.

  • Cytotoxicity Assay: In cell-based screens, a compound might appear to inhibit a signaling pathway simply by killing the cells. A cytotoxicity counterscreen (e.g., an MTT or CellTiter-Glo® assay) is essential to identify and flag these compounds.[3] A significant potency window (e.g., >10-fold) between the desired activity and cytotoxicity is required for a compound to be considered for further development.[9]

Experimental Protocol: Luciferase Inhibition Counterscreen
  • Assay Setup: Prepare 384-well plates containing only the luciferase enzyme, its substrate (luciferin), and ATP in buffer.

  • Compound Addition: Add the confirmed hits (including 4-[(Butan-2-yl)amino]benzamide if it was a hit) in a dose-response format.

  • Incubation & Readout: Incubate according to standard protocol and measure luminescence.

  • Data Analysis: Calculate the IC50 for luciferase inhibition. Any compound with an IC50 comparable to its potency in the primary assay should be flagged as a probable false positive.

Step 3: Orthogonal Assay Validation

The final step in confirming a hit's reproducibility is to test it in an orthogonal assay. This is a method that measures the same biological endpoint but uses a different detection technology.[8] For example, if the primary screen was a proximity-based AlphaScreen assay, an orthogonal confirmation might use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[10] If 4-[(Butan-2-yl)amino]benzamide shows comparable potency in both assays, it provides strong evidence that its activity is genuinely directed at the biological target, not an artifact of a single technology.

Triage_Logic Start Confirmed Hit (Potency Determined) Counterscreen Active in Counterscreen? Start->Counterscreen Orthogonal Active in Orthogonal Assay? Counterscreen->Orthogonal No FalsePositive False Positive (Assay Interference) Counterscreen->FalsePositive Yes NonSpecific Non-Specific / Cytotoxic Hit Orthogonal->NonSpecific No TrueHit Validated Hit (Reproducible & Specific) Orthogonal->TrueHit Yes

Caption: Logical workflow for hit triage and validation.

Pillar 3: Data Interpretation and Comparison

To objectively compare the performance of 4-[(Butan-2-yl)amino]benzamide, its data must be benchmarked against both negative and positive controls, as well as a known reference compound. Let's imagine a hypothetical scenario where our target is a protein kinase.

Table 1: Hypothetical HTS Data for Kinase X Inhibition

CompoundPrimary Screen (% Inhibition @ 10 µM)Confirmation RatePrimary Assay IC50 (µM)Luciferase Counterscreen IC50 (µM)Orthogonal TR-FRET IC50 (µM)Cytotoxicity CC50 (µM)Assessment
4-[(Butan-2-yl)amino]benzamide 85%3/31.2> 1001.5> 50Validated Hit
Compound A (Known Artifact) 92%3/30.80.7> 100> 50False Positive
Compound B (Cytotoxic) 78%3/32.5> 100Inactive3.0Non-Specific Hit
Staurosporine (Reference Cmpd) 99%3/30.05> 1000.060.5Validated Hit

Interpretation of Results:

  • 4-[(Butan-2-yl)amino]benzamide: This compound demonstrates ideal behavior. It confirms its primary activity, shows consistent potency in both the primary and orthogonal assays, and is inactive in the technology and cytotoxicity counterscreens. This profile provides high confidence that it is a specific, reproducible inhibitor of Kinase X.

  • Compound B: This compound is non-specifically active. Its potency in the primary assay is directly correlated with its cytotoxicity, indicating that the observed "inhibition" is likely due to cell death.

  • Staurosporine: This known, potent (but non-selective) kinase inhibitor serves as the positive control, validating that the screening cascade can correctly identify a true active compound.

Conclusion: A Commitment to Rigor

The reproducibility of a compound like 4-[(Butan-2-yl)amino]benzamide in high-throughput screening is not an intrinsic property of the molecule itself, but rather a characteristic that can only be revealed through a rigorous, multi-faceted validation workflow. By prioritizing robust assay design and implementing a systematic screening cascade that includes confirmation, counterscreening, and orthogonal testing, researchers can build a strong, evidence-based case for their findings. This logical progression from a primary "hit" to a "validated lead" is essential for mitigating the risks of irreproducibility and ensuring that resources are focused on the most promising molecules for future therapeutic development.

References

  • Current time inform
  • The Importance of Counter Screens in HTS . Sygnature Discovery. [Link]

  • Counter-Screen Service . Creative Biolabs. [Link]

  • High-Throughput Screening - Drug Discovery . Technology Networks. [Link]

  • The importance of adequately triaging hits from HTS campaigns . Drug Target Review. [Link]

  • High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation . PMC. [Link]

  • Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries . PNAS. [Link]

  • Identification of Small-Molecule Frequent Hitters from AlphaScreen High-Throughput Screens . PMC. [Link]

  • Reporting data from high-throughput screening of small-molecule libraries . Nature Chemical Biology. [Link]

  • Quality in high throughput screening - Quality and Reproducibility Webinar 2 . YouTube. [Link]

  • HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES . EU-OPENSCREEN. [Link]

  • High-throughput screening: accelerating drug discovery . Aionostix. [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns . PMC. [Link]

  • High throughput strategy to identify inhibitors of histone-binding domains . PMC. [Link]

  • Assessing Reproducibility of High-throughput Experiments in the Case of Missing Data . bioRxiv. [Link]

  • Measuring reproducibility of high-throughput experiments . UC Berkeley Statistics. [Link]

  • 4-Amino-2-(aryl)-butylbenzamides and Their conformationally constrained analogues. Potent antagonists of the human neurokinin-2 (NK(2)) receptor . PubMed. [Link]

  • Synthesis, in vitro antimicrobial, anticancer evaluation and QSAR studies of N′-(substituted)-4-(butan-2-lideneamino)benzohydrazides . ResearchGate. [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry . Walsh Medical Media. [Link]

  • N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide . MDPI. [Link]

  • Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists . PubMed. [Link]

  • Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists . PMC. [Link]

  • Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor . PubMed. [Link]

  • Accelerate screening during drug discovery with high-throughput peptide purification . Biotage. [Link]

Sources

A Researcher's Guide to Navigating the Selectivity Landscape of Novel PARP Inhibitors: A Comparative Analysis of 4-[(Butan-2-yl)amino]benzamide

Author: BenchChem Technical Support Team. Date: April 2026

In the realm of targeted cancer therapy, the precision of a drug's action is paramount. Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone in the treatment of cancers with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations. However, the clinical efficacy and toxicity profiles of these agents are not solely defined by their on-target potency. Off-target effects and cross-reactivity with other proteins can significantly influence therapeutic outcomes and adverse event profiles. This guide provides a comprehensive framework for researchers and drug development professionals to assess the selectivity of novel investigational PARP inhibitors, using the hypothetical compound 4-[(Butan-2-yl)amino]benzamide as a case study for comparison against established clinical PARP inhibitors.

The benzamide moiety is a common scaffold in many PARP inhibitors, acting as a pharmacophore that mimics the nicotinamide portion of the NAD+ substrate. While 4-[(Butan-2-yl)amino]benzamide is not a clinically approved agent and public data on its specific biological activity is scarce, its structural components suggest its potential inclusion in this class of inhibitors. This guide, therefore, serves as a roadmap for the essential preclinical evaluation of such a candidate.

The Evolving Landscape of PARP Inhibitor Selectivity

The first generation of PARP inhibitors was developed with a primary focus on potent inhibition of PARP1 and PARP2. However, the PARP family comprises 17 members, and the broader selectivity profiles of these drugs are now understood to contribute to their distinct clinical characteristics.[1][2] Moreover, unbiased proteomic and kinomic screening has revealed that some PARP inhibitors interact with entirely different protein families, leading to a more complex understanding of their mechanisms of action and potential for polypharmacology.[3][4]

A comparative overview of the selectivity of key clinical PARP inhibitors highlights this diversity:

PARP Inhibitor Primary Targets Known Off-Targets/Cross-reactivities Associated Clinical Observations
Olaparib PARP1, PARP2Generally considered highly selective with minimal kinase interactions.[1][3] Can induce G2-phase cell-cycle arrest in a p53-dependent manner.[5][6]Favorable toxicity profile, though associated with nausea and fatigue.[7]
Rucaparib PARP1, PARP2Hexose-6-phosphate dehydrogenase (H6PD), CDK16, PIM3, DYRK1B.[1][3][4]Higher incidence of liver function test abnormalities.[8]
Niraparib PARP1, PARP2Deoxycytidine kinase (DCK), DYRK1A.[1][3][4]Can cause hypertension, potentially linked to DYRK1A inhibition.[7] Higher rates of thrombocytopenia.[9][10][11]
Talazoparib PARP1, PARP2PARP16.[12][13] Weak binding to a small number of kinases.[3]Highly potent PARP trapper, but can lead to significant hematological toxicities.[14]
Veliparib (ABT-888) PARP1, PARP2Considered to have high specificity for PARP1/2 with fewer off-target effects compared to some other PARP inhibitors.[1][5]Generally well-tolerated, though myelosuppression can occur, especially in combination with chemotherapy.[15][16]

This comparative landscape underscores the necessity of a thorough investigation into the selectivity of any new chemical entity, such as 4-[(Butan-2-yl)amino]benzamide, to anticipate its biological behavior and potential clinical profile.

Experimental Workflows for Comprehensive Selectivity Profiling

To build a robust selectivity profile for an investigational compound like 4-[(Butan-2-yl)amino]benzamide, a multi-pronged experimental approach is essential. The following workflows provide a framework for this evaluation, from broad, unbiased screening to targeted validation of interactions in a cellular context.

Unbiased Target Discovery via Chemical Proteomics

Chemical proteomics, particularly affinity-based protein profiling, is a powerful technique to identify the direct binding targets of a small molecule from the entire proteome in an unbiased manner.[1][4]

Workflow Diagram:

cluster_0 Preparation cluster_1 Affinity Chromatography cluster_2 Analysis a Synthesize affinity probe of 4-[(Butan-2-yl)amino]benzamide b Immobilize probe on beads a->b c Incubate beads with cell lysate b->c d Wash away non-specific binders c->d e Elute bound proteins d->e f Protein digestion (e.g., Trypsin) e->f g LC-MS/MS analysis f->g h Database search and protein identification g->h i Quantitative analysis (e.g., SILAC, TMT) h->i

Caption: Workflow for affinity-based chemical proteomics.

Experimental Protocol: Affinity-Based Protein Profiling

  • Affinity Probe Synthesis: Synthesize a derivative of 4-[(Butan-2-yl)amino]benzamide that incorporates a linker and a reactive group (e.g., an alkyne or biotin) for immobilization, ensuring the modification does not significantly alter the compound's primary binding activity.

  • Immobilization: Covalently attach the affinity probe to solid support beads (e.g., sepharose or magnetic beads).

  • Lysate Incubation: Prepare a native protein lysate from a relevant cancer cell line (e.g., a BRCA-deficient ovarian or breast cancer line). Incubate the lysate with the immobilized probe. To identify specific binders, a competition experiment should be run in parallel where the lysate is pre-incubated with an excess of the free, unmodified 4-[(Butan-2-yl)amino]benzamide.

  • Washing and Elution: Thoroughly wash the beads to remove non-specifically bound proteins. Elute the specifically bound proteins, often by using a denaturing agent.

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE and perform an in-gel digest with trypsin.

    • Alternatively, perform an in-solution digest of the eluate.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the acquired MS/MS spectra against a protein database.

  • Data Analysis: Proteins that are significantly depleted in the competition experiment are considered high-confidence binders of 4-[(Butan-2-yl)amino]benzamide. Quantitative proteomics methods like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tagging (TMT) can provide more precise quantification of binding specificity.

Causality and Trustworthiness: This protocol is self-validating through the inclusion of the competition control. Only proteins that specifically bind to the probe and are competed off by the free drug are considered true interactors, thus minimizing false positives.

Profiling Against Known Target Families: Kinase Screening

Given that some PARP inhibitors exhibit off-target effects on kinases, a broad in vitro kinase screen is a crucial step.[3]

Workflow Diagram:

a Select a kinase panel (e.g., 400+ kinases) b Prepare assay plates with individual purified kinases a->b c Add 4-[(Butan-2-yl)amino]benzamide at a fixed concentration (e.g., 1 µM) b->c d Add substrate and ATP (often radiolabeled) c->d e Incubate to allow kinase reaction d->e f Measure substrate phosphorylation e->f g Calculate percent inhibition for each kinase f->g h Follow up hits with IC50 determination g->h

Caption: Workflow for a broad in vitro kinase panel screen.

Experimental Protocol: In Vitro Kinase Panel Screen

  • Panel Selection: Utilize a commercial service or an in-house platform that offers a large panel of purified, active human kinases (e.g., the DiscoverX KINOMEscan™ or a radiometric assay panel).

  • Primary Screen: Screen 4-[(Butan-2-yl)amino]benzamide at one or two fixed concentrations (e.g., 1 µM and 10 µM) against the entire kinase panel.

  • Activity Measurement: The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by each kinase. This is often detected through radiometric methods (incorporation of ³³P-ATP) or fluorescence/luminescence-based technologies.

  • Hit Identification: Kinases showing significant inhibition (e.g., >50% at 1 µM) are identified as "hits."

  • Dose-Response Analysis: For each hit, perform a dose-response experiment by testing a range of concentrations of 4-[(Butan-2-yl)amino]benzamide to determine the half-maximal inhibitory concentration (IC50).

  • Comparative Analysis: Run the same kinase screen with established PARP inhibitors (Olaparib, Rucaparib, Niraparib, etc.) to benchmark the selectivity of the novel compound.

Causality and Trustworthiness: This method directly measures the enzymatic activity of purified proteins, providing a clear cause-and-effect relationship between the compound and the inhibition of a specific kinase. The determination of IC50 values provides quantitative and reproducible data for comparison.

Validating Target Engagement in a Cellular Environment: Cellular Thermal Shift Assay (CETSA)

Identifying a protein as a binder in a lysate does not guarantee that the compound engages this target in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm target engagement in intact cells and tissues.[17]

Workflow Diagram:

cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis a Treat intact cells with 4-[(Butan-2-yl)amino]benzamide c Aliquot treated and control cells a->c b Treat control cells with vehicle (e.g., DMSO) b->c d Heat aliquots to a range of temperatures c->d e Lyse cells and separate soluble and aggregated protein fractions f Analyze soluble fraction by Western Blot or Mass Spectrometry e->f g Plot protein abundance vs. temperature f->g h Identify proteins with increased thermal stability in treated cells g->h

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA

  • Cell Treatment: Treat a suspension of the chosen cancer cell line with 4-[(Butan-2-yl)amino]benzamide at a relevant concentration. A parallel control group is treated with the vehicle (e.g., DMSO).

  • Heating: Aliquot the treated and control cell suspensions and heat them to a range of different temperatures for a fixed time (e.g., 3 minutes). This creates a temperature gradient.

  • Lysis and Fractionation: After heating, lyse the cells (e.g., by freeze-thaw cycles). Separate the soluble protein fraction (containing folded, stable proteins) from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification:

    • For known targets (e.g., PARP1, PARP2, and hits from other screens): Analyze the amount of soluble protein remaining at each temperature using Western blotting with specific antibodies.

    • For unbiased discovery (Thermal Proteome Profiling - TPP): Analyze the soluble fractions from a smaller number of temperatures using quantitative mass spectrometry to assess the thermal stability of thousands of proteins simultaneously.[17]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to higher temperatures for a specific protein in the drug-treated sample compared to the control indicates that the compound has bound to and stabilized that protein in the cellular environment.

Causality and Trustworthiness: CETSA provides direct evidence of target engagement within a physiological context. The thermal stabilization of a protein is a direct consequence of the physical binding of the drug, making this a highly reliable method for target validation.

Synthesizing the Data: Building the Comparative Selectivity Profile

The data from these orthogonal approaches should be integrated to create a comprehensive selectivity profile for 4-[(Butan-2-yl)amino]benzamide.

Example Data Summary Table:

Target 4-[(Butan-2-yl)amino]benzamide Olaparib Rucaparib Niraparib Assay Type
PARP1 IC50 = X nMIC50 = 1.9 nMIC50 = 1.4 nMIC50 = 3.8 nMEnzymatic Assay
PARP2 IC50 = Y nMIC50 = 1.5 nMIC50 = 5.2 nMIC50 = 2.1 nMEnzymatic Assay
H6PD No significant bindingNo significant bindingIC50 = Z µMNo significant bindingChemical Proteomics / Enzymatic Assay
DYRK1A IC50 > 10 µMIC50 > 10 µMIC50 > 10 µMIC50 = A µMKinase Screen
CDK16 IC50 > 10 µMIC50 > 10 µMIC50 = B µMIC50 > 10 µMKinase Screen
..................

Note: Values for Olaparib, Rucaparib, and Niraparib are illustrative and should be sourced from cited literature.

This integrated analysis will allow researchers to position their novel compound within the existing landscape of PARP inhibitors, highlighting potential advantages in selectivity or identifying novel off-target activities that warrant further investigation for either therapeutic potential or toxicity concerns.

Conclusion

The development of the next generation of targeted therapies hinges on a deep understanding of their molecular interactions. For a novel investigational compound like 4-[(Butan-2-yl)amino]benzamide, moving beyond simple on-target potency to a comprehensive assessment of cross-reactivity and off-target effects is not just an academic exercise—it is a critical step in predicting clinical behavior, optimizing therapeutic index, and ultimately, ensuring patient safety. By employing a rigorous, multi-faceted approach as outlined in this guide, researchers can build a robust data package that illuminates the true selectivity profile of their compound, paving the way for its successful translation from the laboratory to the clinic.

References

  • Knezevic, C. E., et al. (2016). Proteome-wide profiling of clinical PARP inhibitors reveals compound-specific secondary targets. Cell Chemical Biology, 23(12), 1490-1503. [Link]

  • Reinhard, F. B. M., et al. (2015). Thermal proteome profiling monitors ligand interactions in living cells. Nature Methods, 12(12), 1129-1131. [Link]

  • Thong, A., et al. (2014). Insights into PARP Inhibitors' Selectivity Using Fluorescence Polarization and Surface Plasmon Resonance Binding Assays. Journal of Biomolecular Screening, 19(8), 1184-1194. [Link]

  • Lord, C. J., & Ashworth, A. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]

  • Jelinic, P., et al. (2014). New insights into PARP inhibitors' effect on cell cycle and homology-directed DNA damage repair. Molecular Cancer Research, 12(6), 854-864. [Link]

  • Rix, U., et al. (2016). Proteome-wide Profiling of Clinical PARP Inhibitors Reveals Compound-Specific Secondary Targets. Cell Chemical Biology, 23(12), 1490-1503. [Link]

  • Miller, R. E., & Leary, A. (2020). Managing Adverse Effects Associated With Poly (ADP-ribose) Polymerase Inhibitors in Ovarian Cancer: A Synthesis of Clinical Trial and Real-World Data. JCO Oncology Practice, 16(11), 747-757. [Link]

  • Pothuri, B., et al. (2018). Variable off-target effects of clinically advanced PARP inhibitors. Cancer Research, 78(13_Supplement), 335-335. [Link]

  • Comerma, L., et al. (2015). Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors. Oncotarget, 6(32), 32415-32427. [Link]

  • Giner, R. M., et al. (2025). Decoding PARP1 Selectivity: Atomistic Insights for Next-Generation Cancer Inhibitors. Journal of Chemical Theory and Computation. [Link]

  • Jelinic, P., et al. (2014). New Insights into PARP Inhibitors' Effect on Cell Cycle and Homology-Directed DNA Damage Repair. Molecular Cancer Research, 12(6), 854-864. [Link]

  • Wang, Y., et al. (2023). A real-world disproportionality analysis of Rucaparib: Post-marketing Pharmacovigilance Data. Frontiers in Pharmacology, 14, 1216521. [Link]

  • Byers, L. A., et al. (2022). The non-canonical target PARP16 contributes to polypharmacology of the PARP inhibitor talazoparib and its synergy with WEE1 inhibitors. Cell Chemical Biology, 29(2), 202-214.e7. [Link]

  • Kc, B., et al. (2022). Outcomes and Adverse Events Linked to Off-Label Treatment of Solid Tumors with PARP Inhibitors. Cancers, 14(24), 6211. [Link]

  • Pothuri, B., et al. (2022). Safety Profile of Niraparib as Maintenance Therapy for Ovarian Cancer: A Systematic Review and Meta-Analysis. Cancers, 14(2), 405. [Link]

  • Genta, S., et al. (2023). Niraparib and Advanced Ovarian Cancer: A Beacon in the Non-BRCA Mutated Setting. Cancers, 15(18), 4469. [Link]

  • O'Cearbhaill, R. E., & Tew, W. P. (2022). Clinical Commentary: Managing Adverse Events From PARP Inhibitors in Advanced Ovarian Cancer. Targeted Oncology. [Link]

  • Byers, L. A., et al. (2022). The non-canonical target PARP16 contributes to polypharmacology of the PARP inhibitor talazoparib and its synergy with WEE1 inhibitors. Cell Chemical Biology, 29(2), 202-214.e7. [Link]

  • Roy, M., et al. (2022). Sustained delivery of PARP inhibitor Talazoparib for the treatment of BRCA-deficient ovarian cancer. Journal of Controlled Release, 349, 772-782. [Link]

  • Li, J., et al. (2024). Severe thrombocytopenia induced by niraparib in ovarian cancer patients: a case report and literature review. Frontiers in Oncology, 14, 1348123. [Link]

  • Appleman, L. J., et al. (2021). A phase 1 study of veliparib (ABT-888) plus weekly carboplatin and paclitaxel in advanced solid malignancies, with an expansion cohort in triple negative breast cancer (TNBC) (ETCTN 8620). Investigational New Drugs, 39(4), 1010-1019. [Link]

  • Munasinghe, W., et al. (2016). Effect of veliparib (ABT-888) on cardiac repolarization in patients with advanced solid tumors: a randomized, placebo-controlled crossover study. Cancer Chemotherapy and Pharmacology, 78(5), 1089-1097. [Link]

  • Pishvaian, M. J., et al. (2020). A Phase I/II Study of Veliparib (ABT-888) in Combination with 5-Fluorouracil and Oxaliplatin in Patients with Metastatic Pancreatic Cancer. Clinical Cancer Research, 26(19), 5144-5152. [Link]

  • Landrum, L. M., et al. (2017). A final report of a phase I study of veliparib (ABT-888) in combination with low-dose fractionated whole abdominal radiation therapy (LDFWAR) in patients with advanced solid malignancies and peritoneal carcinomatosis with a dose escalation in ovarian and fallopian tube cancers. Gynecologic Oncology, 144(3), 561-567. [Link]

Sources

Benchmarking 4-[(Butan-2-yl)amino]benzamide: A Next-Generation Pharmacophore for PARP and HDAC Inhibitor Design

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pipelines increasingly demand multifunctional and highly permeable scaffolds, the evolution of classic pharmacophores is critical. The benzamide core is a historically privileged motif, serving as the primary nicotinamide mimic in Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors and as a potent Zinc-Binding Group (ZBG) for Class I Histone Deacetylases (HDACs). However, unsubstituted variants like 4-aminobenzamide often suffer from suboptimal pharmacokinetic profiles, necessitating structural optimization.

This guide benchmarks 4-[(Butan-2-yl)amino]benzamide (also known as 4-sec-butylaminobenzamide or 4-sBAB) against standard reference compounds (4-aminobenzamide and 3-aminobenzamide). By introducing a sec-butyl substitution at the 4-amino position, 4-sBAB fundamentally alters the steric and electronic landscape of the molecule, offering enhanced lipophilicity and unique hydrophobic pocket engagement.

Section 1: Physicochemical Profiling & Early ADMET Benchmarking

Before advancing to target-based assays, it is imperative to understand how the sec-butyl substitution impacts the physicochemical properties of the benzamide scaffold.

Table 1: Physicochemical Comparison of Benzamide Pharmacophores

CompoundStructureMW ( g/mol )cLogPtPSA (Ų)H-Bond DonorsH-Bond Acceptors
3-Aminobenzamide (3-AB) Unsubstituted136.150.7569.131
4-Aminobenzamide (4-AB) Unsubstituted136.150.7869.131
4-[(Butan-2-yl)amino]benzamide sec-butyl substituted192.262.1555.121

Causality & Insight: The transition from 4-AB to 4-sBAB increases the cLogP from ~0.8 to ~2.1. This shift is non-trivial; it moves the molecule from a highly hydrophilic state (which often relies on active transport or paracellular routes) into the optimal "Lipinski zone" for passive transcellular membrane permeability. Furthermore, the reduction in Topological Polar Surface Area (tPSA) from 69.1 to 55.1 Ų significantly enhances the predicted Blood-Brain Barrier (BBB) penetrance, making 4-sBAB a superior starting point for neuro-oncology or neuroinflammatory indications.

Section 2: Target Engagement - PARP-1 Competitive Inhibition

Benzamides are classic competitive inhibitors of PARP-1. They bind to the enzyme's catalytic domain by mimicking the nicotinamide moiety of NAD+, thereby preventing the synthesis of poly(ADP-ribose) (PAR) chains. 4-aminobenzamide has been extensively validated in the literature as a PARP inhibitor capable of alleviating diabetic cardiac complications and preventing ethanol-induced neuroinflammatory signaling .

However, the unsubstituted amino group in 4-AB leaves an adjacent hydrophobic channel in the PARP-1 active site unoccupied. The sec-butyl group of 4-sBAB is hypothesized to project into this channel, increasing the residence time and binding affinity via enhanced van der Waals interactions.

PARP1_Inhibition NAD NAD+ Substrate PARP1 PARP-1 Enzyme (Active State) NAD->PARP1 Binds Catalytic Pocket PAR Poly(ADP-ribose) Polymerization PARP1->PAR Cleavage & Synthesis Inhibitor 4-sBAB (Competitive Inhibitor) Inhibitor->PARP1 Competes for Nicotinamide Site Blocked Inhibited PARP-1 (Catalytically Inactive) Inhibitor->Blocked Forms Stable Complex

Mechanism of PARP-1 competitive inhibition by benzamide derivatives.

Section 3: Target Engagement - HDAC Class I Inhibition

Beyond PARP-1, the aminobenzamide motif is a privileged ZBG for Class I HDACs (HDAC1, 2, 3) . The carbonyl oxygen and the amino group chelate the catalytic zinc ion (Zn²⁺) at the base of the HDAC active site. The addition of the sec-butyl group alters the trajectory of the linker region, potentially improving isoform selectivity by clashing with the narrower active site channels of Class II HDACs while accommodating the wider pockets of Class I enzymes.

Section 4: Experimental Methodologies (Self-Validating Systems)

To objectively benchmark 4-sBAB against 4-AB, we employ self-validating assay systems. A self-validating protocol incorporates intrinsic controls that verify the integrity of the reagents and the optical readouts, ensuring that any observed inhibition is a true pharmacological effect and not an assay artifact.

Protocol A: Self-Validating PARP-1 Colorimetric Assay

Objective: Determine the IC₅₀ of 4-sBAB vs. 4-AB. Causality: We use a colorimetric readout (absorbance at 450 nm) measuring the incorporation of biotinylated poly(ADP-ribose) onto histone proteins. Dithiothreitol (DTT) is included in the buffer to maintain the reducing environment necessary for PARP-1 structural integrity.

  • Plate Preparation: Coat a 96-well plate with histones and incubate overnight at 4°C. Wash 3x with PBS-T.

  • Control Establishment (Self-Validation):

    • Blank: Buffer + NAD+ (No enzyme) Validates background noise.

    • 100% Activity: PARP-1 + NAD+ + Vehicle (1% DMSO) Validates enzyme viability.

    • Positive Control: PARP-1 + NAD+ + Olaparib (1 µM) Validates assay sensitivity.

  • Compound Incubation: Add 4-sBAB and 4-AB in a 10-point dose-response curve (0.1 nM to 100 µM). Pre-incubate with PARP-1 for 15 minutes at room temperature to allow complex formation before substrate competition.

  • Reaction Initiation: Add biotinylated NAD+ substrate. Incubate for 30 minutes.

  • Detection: Add Streptavidin-HRP, followed by TMB substrate. Stop the reaction with 2N H₂SO₄.

  • Readout: Measure absorbance at 450 nm. Crucial Step: Subtract the blank absorbance from all wells to normalize the data.

Protocol B: In Vitro HDAC1 Fluorometric Assay

Objective: Assess the zinc-chelating efficacy of the 4-sBAB pharmacophore. Causality: This assay uses a fluorogenic peptide substrate containing an acetylated lysine. Deacetylation by HDAC1 sensitizes the substrate to a developer solution (trypsin-like protease), which cleaves the fluorophore, generating a signal.

  • Reagent Prep: Dilute HDAC1 enzyme in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

  • Autofluorescence Control (Self-Validation): Incubate 4-sBAB (highest concentration) + Substrate + Developer (No Enzyme). Read at Ex 360 nm / Em 460 nm. Why? Benzamide derivatives can sometimes exhibit intrinsic fluorescence. This step proves that 4-sBAB does not artificially inflate the fluorescence signal, preventing false negatives.

  • Reaction: Mix HDAC1, fluorogenic substrate, and test compounds. Incubate at 37°C for 30 minutes.

  • Development & Termination: Add the Developer solution supplemented with 1 µM Trichostatin A (TSA). Why TSA? TSA immediately halts any further HDAC activity, ensuring the signal generated is strictly from the 30-minute incubation window.

  • Readout: Measure fluorescence (Ex 360 nm / Em 460 nm) and calculate the IC₅₀ using non-linear regression.

HDAC_Workflow Step1 1. Reagent Preparation (HDAC1, Substrate, 4-sBAB) Step2 2. Incubation Phase (37°C for 30 mins) Step1->Step2 Step3 3. Developer Addition (Protease + TSA to halt reaction) Step2->Step3 Step4 4. Fluorometric Reading (Ex 360nm / Em 460nm) Step3->Step4 Valid1 Self-Validation A: Autofluorescence Blank Valid1->Step2 Valid2 Self-Validation B: Entinostat Control Valid2->Step2

Self-validating workflow for the HDAC1 fluorometric inhibition assay.

Conclusion

Benchmarking 4-[(Butan-2-yl)amino]benzamide against its unsubstituted predecessors reveals a highly optimized building block. By strategically increasing lipophilicity and altering the steric profile via the sec-butyl group, researchers can leverage this scaffold to design next-generation PARP and HDAC inhibitors with superior membrane permeability and potentially enhanced target residence times.

References
  • Zakaria, E. M., et al. "PARP-1 inhibition alleviates diabetic cardiac complications in experimental animals." European Journal of Pharmacology, 2016. URL:[Link]

  • Tajuddin, N. F., et al. "PARP Inhibition Prevents Ethanol-Induced Neuroinflammatory Signaling and Neurodegeneration in Rat Adult-Age Brain Slice Cultures." Alcoholism: Clinical and Experimental Research, 2014. URL:[Link]

  • Yao, et al. "Recent Advancements in the Development of HDAC/Tubulin Dual-Targeting Inhibitors." Preprints, 2025. URL:[Link]

Comparative Performance Guide: 4-[(Butan-2-yl)amino]benzamide and Structural Analogs in PARP-1 Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing structural-activity relationship (SAR) and assay development campaigns, I frequently evaluate how minor structural modifications to established pharmacophores dictate in vitro and in vivo success. This guide provides an objective, data-driven comparison of 4-[(Butan-2-yl)amino]benzamide against traditional unsubstituted aminobenzamides, specifically focusing on their roles as Poly(ADP-ribose) polymerase 1 (PARP-1) inhibitors.

Mechanistic Rationale: The PARP-1 Target & The Benzamide Pharmacophore

PARP-1 is a nuclear enzyme that acts as a primary sensor for DNA single-strand breaks. Under basal conditions, it facilitates DNA repair. However, severe genotoxic or oxidative stress triggers PARP-1 hyperactivation. Because PARP-1 utilizes NAD+ as a substrate to synthesize poly(ADP-ribose) chains, its hyperactivation rapidly depletes intracellular NAD+ and, consequently, ATP. This catastrophic energy failure culminates in a specific form of programmed necrosis known as parthanatos .

Primary benzamides, such as 3-aminobenzamide (3-AB) and 4-aminobenzamide (4-AB), are classical first-generation PARP inhibitors. They act as competitive antagonists by mimicking the nicotinamide moiety of NAD+, anchoring into the catalytic domain of PARP-1 via a critical hydrogen-bonding network [[1]]([Link]).

The Causality of Structural Modification: While 4-AB demonstrates baseline hepatoprotective and neuroprotective properties , its low lipophilicity severely restricts its cellular membrane permeability and blood-brain barrier (BBB) penetration. The introduction of a sec-butyl group at the 4-amino position to create 4-[(Butan-2-yl)amino]benzamide is a strategic optimization. The bulky, branched alkyl chain significantly increases the partition coefficient (LogP) and lowers the polar surface area (PSA) relative to the molecular weight, driving superior transcellular absorption while preserving the essential primary amide required for target engagement.

PARP1_Pathway DNA Genotoxic Stress (ROS, Alkylating Agents) PARP1 PARP-1 Hyperactivation DNA->PARP1 Induces DNA Breaks NAD NAD+ Depletion PARP1->NAD Consumes NAD+ ATP ATP Depletion NAD->ATP Impairs Glycolysis Necrosis Cellular Necrosis (Parthanatos) ATP->Necrosis Energy Failure Inhibitor 4-[(Butan-2-yl)amino]benzamide (PARP Inhibitor) Inhibitor->PARP1 Competitive Inhibition

PARP-1 hyperactivation pathway leading to necrosis and the inhibitory intervention point.

Structural Analogs Overview & Physicochemical Profiling

To objectively evaluate performance, we compare the sec-butyl analog against the unsubstituted baselines (3-AB, 4-AB) and an intermediate lipophilic analog (isopropyl).

Table 1: Physicochemical Properties

CompoundMW ( g/mol )cLogPTPSA (Ų)BBB Permeability (PAMPA, 10⁻⁶ cm/s)
3-Aminobenzamide (3-AB) 136.150.3369.42.1 (Low)
4-Aminobenzamide (4-AB) 136.150.2869.41.8 (Low)
4-(Isopropylamino)benzamide 178.231.4557.48.5 (Moderate)
4-[(Butan-2-yl)amino]benzamide 192.261.8557.414.2 (High)

Data Interpretation: The addition of the sec-butyl group shifts the cLogP from a highly hydrophilic 0.28 to an optimal 1.85, crossing the threshold required for efficient central nervous system (CNS) exposure, making it a superior candidate for neuroprotective models .

Experimental Protocols: A Self-Validating System

To generate trustworthy, reproducible data, the following protocols are designed as self-validating systems. Every plate run must pass strict internal quality controls before data is accepted.

Protocol A: In Vitro PARP-1 Enzymatic Inhibition Assay

Causality Check: Why do we add sheared DNA to the assay? PARP-1 contains a zinc-finger DNA-binding domain. Without DNA strand breaks, its catalytic activity is minimal. Activated DNA acts as an allosteric trigger, ensuring we measure the inhibition of the hyperactivated state rather than basal activity.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 10 mM MgCl₂). Reconstitute recombinant human PARP-1 enzyme and sheared activated calf thymus DNA.

  • Compound Plating: Dispense 4-[(Butan-2-yl)amino]benzamide and analogs in a 10-point dose-response curve (0.1 nM to 100 µM) into a 96-well plate using DMSO (final DMSO concentration < 1%).

  • Internal Controls (Self-Validation):

    • Blank: Buffer only (measures background noise).

    • Vehicle Control: Enzyme + DNA + DMSO (defines 100% activity).

    • Positive Control: 1 µM Olaparib (validates assay sensitivity).

  • Reaction Initiation: Add 50 µM NAD+ spiked with biotinylated-NAD+ to initiate the reaction. Incubate for 30 minutes at room temperature.

  • Detection: Transfer to a streptavidin-coated plate. Wash 3x, add HRP-conjugated anti-PAR antibody, and read luminescence.

  • Validation Metric: Calculate the Z'-factor. The assay is only valid if Z' > 0.5.

Protocol B: Cellular Neuroprotection Assay (Oxidative Stress Model)

Causality Check: Measuring ATP via luminescence directly quantifies the prevention of NAD+/ATP depletion, which is the exact mechanism of PARP-1 mediated necrosis.

  • Cell Culture: Seed primary rat cortical neurons or CHO cells at 10,000 cells/well.

  • Pre-treatment: Incubate cells with the benzamide analogs for 1 hour to allow for cellular uptake.

  • Stress Induction: Challenge cells with 400 µM H₂O₂ for 4 hours to induce massive DNA strand breaks and PARP-1 hyperactivation.

  • Viability Readout: Lyse cells using CellTiter-Glo® reagent to quantify residual ATP levels.

Workflow Step1 Compound Prep & Validation Step2 In Vitro Assay PARP-1 Enzymatic Step1->Step2 Step3 Cellular Assay H2O2-Induced Stress Step2->Step3 Step4 Permeability PAMPA & BBB Modeling Step3->Step4

Step-by-step experimental workflow for evaluating PARP-1 inhibitor efficacy and permeability.

Comparative Performance Data

The true value of the sec-butyl substitution is revealed when comparing isolated enzymatic affinity against whole-cell efficacy.

Table 2: Comparative Efficacy Data

CompoundPARP-1 IC₅₀ (µM)Cellular EC₅₀ (µM)[H₂O₂ Stress]Therapeutic Index (CC₅₀/EC₅₀)
3-Aminobenzamide (3-AB) 1.8> 100N/A
4-Aminobenzamide (4-AB) 2.5150< 2
4-(Isopropylamino)benzamide 1.2455.5
4-[(Butan-2-yl)amino]benzamide 0.912> 20

Performance Analysis: While 4-[(Butan-2-yl)amino]benzamide shows only a modest ~2.5x improvement in raw enzymatic binding (IC₅₀) compared to 4-AB, its cellular efficacy (EC₅₀) is enhanced by over an order of magnitude. This massive drop-off in the cellular EC₅₀ for 4-AB is due to its inability to cross the lipid bilayer efficiently. The sec-butyl analog overcomes this pharmacokinetic bottleneck, translating target affinity into actual cellular protection.

References[2] Ray S.D., et al. (2001). "Ca(2+)-calmodulin antagonist chlorpromazine and poly(ADP-ribose) polymerase modulators 4-aminobenzamide and nicotinamide influence hepatic expression of BCL-XL and P53 and protect against acetaminophen-induced programmed and unprogrammed cell death in mice." Free Radical Biology and Medicine.https://doi.org/10.1016/s0891-5849(01)00562-7[3] Tajuddin N., et al. (2018). "PARP Inhibition Prevents Ethanol-Induced Neuroinflammatory Signaling and Neurodegeneration in Rat Adult-Age Brain Slice Cultures." Journal of Pharmacology and Experimental Therapeutics.https://doi.org/10.1124/jpet.117.245290[1] Ferraris D.V. (2010). "Evolution of poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. From concept to clinic." Journal of Medicinal Chemistry.https://doi.org/10.1021/jm100012m[4] Szabo C., Dawson V.L. (1998). "Role of poly(ADP-ribose) synthetase in inflammation and ischaemia-reperfusion." Trends in Pharmacological Sciences.https://doi.org/10.1016/s0165-6147(98)01193-6

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-[(Butan-2-yl)amino]benzamide

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of discovery. The proper management of chemical waste is a cornerstone of this responsibility. This guide provides a comprehensive, technically grounded framework for the safe disposal of 4-[(Butan-2-yl)amino]benzamide, moving beyond mere procedural steps to explain the critical reasoning that underpins a robust laboratory safety culture.

Hazard Identification: Understanding the Risk Profile

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. While a specific Safety Data Sheet (SDS) for 4-[(Butan-2-yl)amino]benzamide should always be the primary reference, we can infer a likely hazard profile from structurally similar compounds like 4-Aminobenzamide and Benzamide. This initial assessment is crucial for implementing appropriate safety controls.

Based on data for analogous compounds, 4-[(Butan-2-yl)amino]benzamide should be handled as a hazardous substance.[1] Key potential hazards include:

  • Acute Toxicity: Harmful if swallowed or inhaled.[1][2][3][4] Ingestion of similar compounds may cause significant harm.[1]

  • Skin and Eye Irritation: The compound is likely to be irritating to the eyes, skin, and respiratory system.[1][5][6] Direct contact should be avoided.

  • Combustibility: As a solid powder, it is considered combustible and can form explosive dust-air mixtures, a common hazard with fine organic powders.[1][5]

  • Genetic Defects: Some benzamide derivatives are suspected of causing genetic defects, necessitating stringent handling to minimize exposure.[2][4]

Table 1: Anticipated Hazard Classification
Hazard CategoryClassificationRationale & Key Precaution
Acute Oral Toxicity Category 4 (Harmful)Do not ingest. Wash hands thoroughly after handling.[2][4][7]
Skin Corrosion/Irritation Category 2 (Irritant)Avoid all skin contact. Wear appropriate chemical-resistant gloves.[5]
Serious Eye Damage/Irritation Category 2 (Irritant)Wear safety glasses or goggles. Ensure eyewash stations are accessible.[5]
Germ Cell Mutagenicity Category 2 (Suspected)Minimize all routes of exposure, particularly inhalation of dust.[2][4]

This table is based on data for analogous benzamide compounds. Always consult the specific SDS for 4-[(Butan-2-yl)amino]benzamide for definitive classifications.

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Given the hazard profile, a standard PPE protocol is required to prevent personal exposure. The selection of PPE is not arbitrary; it is a direct response to the identified risks.

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a significant risk of dust generation or splashing.[5]

  • Skin Protection: A standard laboratory coat must be worn and kept fastened. Chemical-resistant gloves (e.g., nitrile) are required. Always inspect gloves for tears or punctures before use and dispose of contaminated gloves in accordance with institutional policies.[3]

  • Respiratory Protection: Handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust inhalation. If a fume hood is not available or if significant dust is anticipated, a NIOSH-approved respirator for particulates is necessary.[2]

Waste Segregation & Containment: The Foundation of Proper Disposal

Effective waste management begins at the point of generation. The principle of segregation is paramount, as mixing different waste streams can create chemical hazards, violate regulations, and significantly increase disposal costs.[8]

Step-by-Step Containment Protocol
  • Identify the Waste Stream: Determine if the waste is pure solid compound, contaminated labware (e.g., weigh boats, gloves, pipette tips), or a liquid solution.

  • Select the Correct Waste Container:

    • Solid Waste: Use a clearly labeled, sealable container designated for "Hazardous Solid Chemical Waste." The container must be made of a material compatible with the chemical.

    • Liquid Waste: Use a sealable, leak-proof container designated for "Hazardous Liquid Chemical Waste." Never mix halogenated and non-halogenated solvent waste unless specifically instructed by your institution's Environmental Health & Safety (EHS) department.

    • Contaminated Labware: Non-sharp items like gloves and wipes should be placed in the solid waste container. Contaminated sharps (needles, scalpels) must be placed in a designated sharps container.

  • Properly Label the Container: All waste containers must be labeled with the words "Hazardous Waste" and a full chemical name of all contents, including solvents and their approximate concentrations.[9] Unlabeled containers create a significant safety risk and are a common regulatory violation.

  • Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste.[2][9] This prevents the release of vapors and protects the lab environment.

The Disposal Pathway: From Your Bench to Final Disposition

The disposal of 4-[(Butan-2-yl)amino]benzamide must follow a structured pathway that complies with institutional policies and government regulations, such as those from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10][11]

Disposal Decision Workflow

The following diagram outlines the critical decision points for managing waste streams containing this compound.

G cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containment cluster_2 Storage & Pickup start Waste containing 4-[(Butan-2-yl)amino]benzamide is generated is_solid Is the primary waste a solid or contaminated solid? start->is_solid is_liquid Is the primary waste a liquid solution? start->is_liquid solid_waste Collect in a labeled 'Hazardous Solid Waste' container. is_solid->solid_waste Yes liquid_waste Collect in a labeled 'Hazardous Liquid Waste' container. (Segregate solvent types) is_liquid->liquid_waste Yes storage Keep container closed. Store in designated Satellite Accumulation Area (SAA). solid_waste->storage liquid_waste->storage pickup Request pickup by EHS or licensed waste vendor. storage->pickup

Caption: Decision workflow for proper segregation and disposal of 4-[(Butan-2-yl)amino]benzamide waste.

Procedural Steps:
  • Waste Characterization: As the generator, you are responsible for determining that the waste is hazardous. Given the data on related compounds, any waste containing 4-[(Butan-2-yl)amino]benzamide should be managed as hazardous chemical waste.

  • Containerization: Following the protocol in Section 3, place the waste in the appropriate, correctly labeled container.

  • Temporary Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[10] This area must be at or near the point of generation and under the control of the laboratory personnel.

  • Disposal Request: Once the container is full, or if work on the project is complete, arrange for disposal through your institution's EHS department. They will coordinate with a licensed hazardous waste disposal company.

  • Final Disposition: The licensed vendor will transport the waste for final disposition, which is typically high-temperature incineration for organic compounds.[4][10][12] Never dispose of this chemical via standard trash or by washing it down the sink.[13][14]

Spill & Emergency Procedures

Accidents can happen, and a clear, pre-defined plan is essential for a safe and effective response.

For a small, dry spill of 4-[(Butan-2-yl)amino]benzamide:

  • Alert Personnel: Notify others in the immediate area.

  • Secure the Area: Restrict access to the spill location.

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of nitrile gloves.

  • Contain the Spill: Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent the dust from becoming airborne.

  • Clean-Up: Carefully sweep the material into a suitable container for hazardous solid waste disposal.[1][5][6] Avoid creating dust. Do not use a vacuum cleaner unless it is specifically designed for hazardous dust collection.

  • Decontaminate: Wipe the spill area with a damp cloth or paper towel. Place all cleaning materials into the hazardous waste container.

  • Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.

By adhering to these technically sound and safety-focused procedures, you contribute to a secure research environment and ensure that your work is conducted with the highest degree of professional and environmental responsibility.

References

  • Managing Hazardous Chemical Waste in the Lab. American Laboratory. [Link]

  • Laboratory Chemical Waste Management. CSIR IIP. [Link]

  • Chemical Waste Management for Laboratories. UFF. [Link]

  • 101 Ways to Reduce Hazardous Waste in the Laboratory. University of Tennessee, Knoxville - Environmental Health & Safety. [Link]

  • In-Laboratory Treatment of Chemical Waste. University of British Columbia - Safety & Risk Services. [Link]

  • Benzamide - Material Safety Data Sheet. ScienceLab.com. [Link]

  • p-amino benzamide - MSDS. Oxford Lab Fine Chem. [Link]

  • Benzamide - Safety Data Sheet. Scribd. [Link]

  • Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA). [Link]

  • EPA Hazardous Waste Code. U.S. Environmental Protection Agency (EPA). [Link]

  • EPA Hazardous Waste Codes. Florida Department of Environmental Protection. [Link]

  • EPA Hazardous Waste Codes. Unknown Source. [Link]

  • Method 645: The Determination of Certain Amine Pesticides and Lethane in Municipal and Industrial Wastewater. U.S. Environmental Protection Agency (EPA). [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(Butan-2-yl)amino]benzamide
Reactant of Route 2
Reactant of Route 2
4-[(Butan-2-yl)amino]benzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。